Carasiphenol C
Description
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Properties
IUPAC Name |
4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)38-31(50)18-32-39(41(38)40(33)37)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJURCVVVSCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC7=C6C(C(O7)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Natural sources and isolation of Carasiphenol C
An In-depth Technical Guide to the Natural Sources and Isolation of Carasiphenol C
Introduction
This compound is a naturally occurring oligostilbenoid, specifically a resveratrol (B1683913) trimer.[1][2][3] As a member of the stilbenoid class of polyphenols, it is formed through the oxidative coupling of resveratrol units.[1][4] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and its key physicochemical properties, tailored for researchers, scientists, and drug development professionals.
Natural Sources of this compound
This compound has been identified and isolated from a select number of plant species across different families. The primary sources reported in the literature are detailed below. The genus Caragana, in particular, is recognized as a rich source of unique oligostilbenes.
Table 1: Natural Sources of this compound
| Plant Species | Family | Part of Plant Used | Reference(s) |
| Caragana sinica | Fabaceae | Aerial parts, Roots | |
| Cenchrus echinatus | Poaceae | Seeds, Roots | |
| Carex humilis | Cyperaceae | Not specified |
Isolation and Purification Protocols
The isolation of this compound, like other oligostilbenoids, involves multi-step extraction and chromatographic purification. The general workflow begins with the collection and processing of the plant material, followed by solvent extraction and a series of chromatographic separations to isolate the compound of interest.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source, based on methodologies described for related compounds.
Caption: Generalized workflow for the isolation and purification of this compound.
Detailed Methodologies
1. Extraction from Caragana sinica (Roots)
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Plant Material: The roots of Caragana sinica are collected, dried, and pulverized.
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Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
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Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). The ethyl acetate-soluble fraction is often enriched with phenolic compounds like oligostilbenoids.
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Purification: The ethyl acetate fraction is subjected to a series of chromatographic techniques. This may include open column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
2. Extraction from Cenchrus echinatus (Seeds and Roots)
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Plant Material: The seeds and roots of Cenchrus echinatus are processed into a fine powder.
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Extraction: A methanol extract of the plant material is prepared.
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Fractionation: The resulting methanol extract is partitioned, with an ethyl acetate fraction being collected for further study.
-
Purification: The ethyl acetate fraction, which contains a mixture of stilbenoids, is further purified. This involves chromatographic methods, which led to the successful isolation of pallidol, this compound, and nepalensinol B.
3. Structural Elucidation
The definitive identification of isolated this compound is achieved through comprehensive spectroscopic analysis. Techniques employed include:
-
1D and 2D Nuclear Magnetic Resonance (NMR): Including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to determine the connectivity of atoms.
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High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): To determine the precise molecular formula.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below. This data is crucial for its identification and characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₃₂O₉ | |
| Molecular Weight | 680.70 g/mol | |
| CAS Number | 868168-04-1 | |
| Class | Stilbenoid, Oligostilbenoid | |
| Appearance | Brown solid (as described for a related isolated compound) |
Conclusion
This compound is a complex resveratrol trimer with established natural sources in the plant kingdom, particularly within the Caragana and Cenchrus genera. Its isolation requires a systematic approach involving solvent extraction, partitioning, and multiple stages of chromatography. The detailed protocols and data presented in this guide offer a valuable resource for natural product chemists, pharmacologists, and drug discovery professionals interested in the therapeutic potential of oligostilbenoids. Further research into the biological activities and potential applications of this compound is warranted.
References
A Technical Guide to the Putative Biosynthesis of Carasiphenol C in Plants
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway for Carasiphenol C has not been fully elucidated in published scientific literature. The following guide presents a hypothetical pathway based on established principles of stilbenoid biosynthesis, particularly the formation of resveratrol (B1683913) and its subsequent oxidative dimerization to form complex oligomers. The proposed enzymatic steps and intermediates are inferred from analogous, well-characterized pathways.
Introduction
This compound is a complex polyphenolic compound belonging to the stilbenoid class, specifically a resveratrol dimer. Stilbenoids are a diverse group of natural products found in various plant species, where they act as phytoalexins, contributing to the plant's defense against pathogens and environmental stress. The intricate structure of this compound, featuring multiple stereocenters and a unique ring system, suggests a sophisticated biosynthetic machinery. Understanding this pathway is crucial for its potential biotechnological production and for the development of novel therapeutic agents, given the well-documented biological activities of resveratrol and its derivatives.
This technical guide outlines a putative biosynthetic pathway for this compound, detailing the precursor molecules, key enzymatic transformations, and proposed intermediates. It also provides generalized experimental protocols for the investigation of such pathways and presents a framework for the quantitative analysis of the involved metabolites.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in two major stages:
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Formation of the Resveratrol Monomer: This stage follows the well-established phenylpropanoid pathway to produce trans-resveratrol.
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Dimerization and Cyclization to this compound: This stage involves the oxidative coupling of two resveratrol molecules, followed by intramolecular rearrangements and cyclizations to form the characteristic structure of this compound.
The synthesis of trans-resveratrol begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This intermediate then condenses with three molecules of malonyl-CoA to form the stilbene (B7821643) backbone.
The key enzymes involved in this stage are:
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Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
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Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
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4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
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Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol.
The formation of this compound from trans-resveratrol is hypothesized to proceed via an enzyme-mediated oxidative coupling, a common mechanism for the biosynthesis of resveratrol oligomers. This process is likely catalyzed by peroxidases or laccases, which generate resveratrol radicals that can then couple in various ways.
The proposed steps are:
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Oxidative Radicalization: Two molecules of trans-resveratrol are oxidized by a peroxidase or laccase to form resveratrol radicals.
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Intermolecular C-C Bond Formation: The two resveratrol radicals undergo a specific C-C coupling to form a dimeric intermediate. The exact regiochemistry of this coupling is crucial for determining the final structure.
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Intramolecular Cyclization and Rearrangement: The dimeric intermediate undergoes a series of enzyme-catalyzed or spontaneous intramolecular cyclizations and rearrangements to form the complex polycyclic structure of this compound. This may involve the formation of furan (B31954) or other heterocyclic rings.
Data Presentation
Quantitative data from studies on analogous biosynthetic pathways are summarized below. These values provide a reference for the expected kinetic parameters and reaction yields.
| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Yield (%) | Organism Source |
| Stilbene Synthase (STS) | p-Coumaroyl-CoA | 2 - 10 | 0.02 - 0.1 | - | Vitis vinifera, Arachis hypogaea |
| Malonyl-CoA | 10 - 50 | ||||
| Peroxidase (Horseradish) | Resveratrol | 50 - 200 | - | 40 - 60 (dimers) | Armoracia rusticana |
| Laccase | Resveratrol | 20 - 100 | - | 30 - 50 (dimers) | Trametes versicolor |
Note: The yields for peroxidase and laccase-catalyzed reactions represent the total conversion of resveratrol to a mixture of different dimeric products.
Experimental Protocols
The following are generalized protocols for the key experiments required to investigate the proposed biosynthetic pathway of this compound.
This protocol is designed to measure the activity of STS in plant protein extracts or with purified enzyme.
Workflow Diagram:
Methodology:
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Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.
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Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.5), dithiothreitol (B142953) (DTT), p-coumaroyl-CoA, [¹⁴C]-malonyl-CoA, and the protein extract.
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Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
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Reaction Termination and Extraction: Stop the reaction by adding ethyl acetate. Vortex thoroughly to extract the stilbene products into the organic phase.
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Analysis: Analyze the extracted products by thin-layer chromatography (TLC) followed by autoradiography or by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. Quantify the amount of resveratrol formed to determine enzyme activity.
This protocol is for assessing the ability of peroxidases or laccases to dimerize resveratrol.
Methodology:
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Reaction Setup: Prepare a reaction mixture containing buffer (e.g., 50 mM sodium acetate, pH 5.0), trans-resveratrol, the purified peroxidase or laccase enzyme, and H₂O₂ (for peroxidases).
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Incubation: Incubate the reaction at room temperature with gentle shaking for several hours to days.
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Product Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate.
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Analysis: Analyze the extracted products by HPLC-DAD-MS to identify and quantify the various dimeric products formed, including potentially this compound.
This protocol describes a general method for the separation and quantification of resveratrol and its derivatives.
Workflow Diagram:
Methodology:
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Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column.
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Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B).
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Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 30-60 minutes.
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Detection: A Diode Array Detector (DAD) to monitor absorbance at the characteristic wavelengths for stilbenoids (around 306 nm) and a Mass Spectrometer (MS) for identification based on mass-to-charge ratio.
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Quantification: Calibrate the system with authentic standards of resveratrol and, if available, this compound, to create a standard curve for accurate quantification.
Conclusion
The proposed biosynthetic pathway for this compound, starting from L-phenylalanine and proceeding through the key intermediate trans-resveratrol, provides a logical framework for future research. The crucial step of oxidative dimerization and subsequent cyclization likely involves peroxidases or laccases and represents the most significant area for further investigation. The experimental protocols outlined in this guide offer a starting point for the identification and characterization of the enzymes and intermediates involved in this complex biosynthetic pathway. Elucidation of the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up possibilities for the sustainable production of this and other valuable bioactive stilbenoids.
Physical and chemical properties of Carasiphenol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carasiphenol C is a naturally occurring phenolic compound isolated from the plant Carex humilis Leyss.[1] As a member of the diverse polyphenol family, this compound holds potential for further investigation into its biological activities and therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines general experimental protocols relevant to its study, and explores potential signaling pathways it may influence.
Physical and Chemical Properties
Precise experimental data for several physical properties of this compound, such as melting and boiling points, remain to be fully documented in publicly available literature. However, based on its chemical structure and data from chemical databases, the following properties are known or have been computationally predicted.
Data Presentation: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₃₂O₉ | PubChem[2], ChemFaces, Key Organics |
| Molecular Weight | 680.7 g/mol | PubChem[2], ChemFaces |
| Appearance | Powder | ChemFaces |
| Purity | ≥98% (Commercially available samples) | ChemFaces |
| Computed XLogP3-AA | 6.8 | PubChem[2] |
| Computed Hydrogen Bond Donor Count | 8 | PubChem[2] |
| Computed Hydrogen Bond Acceptor Count | 9 | PubChem |
| Computed Rotatable Bond Count | 4 | PubChem |
| Computed Exact Mass | 680.20463259 Da | PubChem |
| Computed Monoisotopic Mass | 680.20463259 Da | PubChem |
| Computed Topological Polar Surface Area | 168 Ų | PubChem |
| Computed Heavy Atom Count | 51 | PubChem |
| Computed Formal Charge | 0 | PubChem |
| Computed Complexity | 1180 | PubChem |
Note: The solubility, melting point, and boiling point have not been experimentally determined in the available literature. General solubility for complex phenols suggests solubility in polar organic solvents like methanol (B129727), ethanol, DMSO, and DMF.
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively published. However, based on standard methodologies for natural product chemistry and biological testing, the following protocols serve as a guide for researchers.
Isolation and Purification of this compound from Carex humilis (General Procedure)
A general workflow for the isolation and purification of phenolic compounds from plant material is outlined below. The specific solvents and chromatographic conditions would need to be optimized for this compound.
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Extraction: Dried and powdered aerial parts of Carex humilis are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate compounds based on polarity.
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Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Spectroscopic Characterization
The structure of this compound would be elucidated using a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and chemical environment of protons. For this compound, this would reveal signals for aromatic and aliphatic protons.
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¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, indicating the types of carbons present (e.g., aromatic, aliphatic, oxygenated).
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the complex molecular structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as hydroxyl (-OH) and aromatic (C=C) stretching vibrations, which are characteristic of phenolic compounds.
Biological Activity Assays (General Protocols)
Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to assess the effect of this compound on cell viability.
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Cell Culture: Cancer or normal cell lines are cultured in 96-well plates.
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Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
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MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
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Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
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Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory effect of this compound on various enzymes.
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Reaction Mixture: A reaction mixture is prepared containing the enzyme, its substrate, and a suitable buffer.
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Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
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Incubation: The mixture is incubated at an optimal temperature for a specific duration to allow the enzymatic reaction to proceed.
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Reaction Termination: The reaction is stopped, often by adding a chemical agent or by heat.
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Product Quantification: The amount of product formed is quantified using a suitable method, such as spectrophotometry or fluorometry. The inhibitory activity is calculated by comparing the product formed in the presence and absence of this compound.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are lacking, related polyphenolic compounds are known to interact with several key cellular signaling cascades. The complex structure of this compound suggests it may have multiple biological targets.
Protein Kinase C (PKC) Signaling
Many polyphenols are known to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound could potentially act as an inhibitor or activator of specific PKC isoforms.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathway is another critical signaling cascade that regulates cell growth, differentiation, and stress responses. Polyphenols have been shown to interfere with this pathway at various levels.
Conclusion and Future Directions
This compound represents an intriguing natural product with a complex chemical structure that warrants further scientific exploration. While basic chemical information is available, a significant gap exists in the experimental data regarding its physical properties, detailed biological activities, and mechanisms of action. Future research should focus on the complete spectroscopic characterization, the determination of physical constants, and comprehensive screening for biological activities, including but not limited to anticancer, antioxidant, and anti-inflammatory effects. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in unlocking its potential for therapeutic applications. The protocols and potential pathways outlined in this guide provide a foundational framework for researchers to design and execute such investigations.
References
Carasiphenol C: An Enigmatic Phenol Awaiting Biological Exploration
Despite its documented chemical structure and commercial availability, Carasiphenol C remains a molecule of unknown biological potential. A thorough review of scientific literature and patent databases reveals a significant absence of research pertaining to its biological activities, physiological effects, and mechanisms of action.
This compound is identified in chemical databases with the molecular formula C₄₂H₃₂O₉ and the CAS number 868168-04-1. While its chemical structure is defined, information regarding its isolation from natural sources or its total synthesis is not available in peer-reviewed publications. Consequently, there is no associated data on any preliminary biological evaluations that might have been conducted following its initial characterization.
This lack of published research means that for scientists, researchers, and drug development professionals, this compound represents a veritable "black box." There are no established experimental protocols for assessing its bioactivity, no quantitative data such as IC₅₀ or EC₅₀ values to report, and no known signaling pathways associated with its function.
The absence of information precludes the creation of the requested in-depth technical guide. Key components of such a guide, including structured tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways, cannot be generated without foundational research.
For the scientific community, this compound presents a unique opportunity for novel discovery. Future research could focus on the following areas:
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Isolation and Characterization: If this compound is a natural product, identifying its source would be a critical first step, providing ecological and chemotaxonomic context.
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Chemical Synthesis: The development of a synthetic route would not only confirm its structure but also provide a scalable source of the compound for biological screening.
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High-Throughput Screening: A broad-based screening approach against various cell lines and enzyme targets could rapidly identify potential areas of biological activity, such as antimicrobial, anti-inflammatory, or anticancer effects.
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Mechanistic Studies: Should any significant biological activity be identified, subsequent research could delve into the underlying molecular mechanisms and signaling pathways.
Until such research is undertaken and published, the potential biological activities of this compound will remain a matter of speculation. The scientific community awaits the first reports that will shed light on the functional role of this intriguing phenolic compound.
Carasiphenol C: A Stilbenoid Tetramer with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carasiphenol C, a complex stilbenoid tetramer, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from Caraipa densifolia, this natural product has demonstrated promising biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, and methodologies for its isolation and characterization. Furthermore, it explores its potential therapeutic applications by examining its known biological activities and associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 carbon skeleton. They exist in various oligomeric forms, with tetramers like this compound representing a structurally complex and biologically intriguing subgroup. The intricate architecture of these molecules often correlates with potent and selective biological activities, making them attractive candidates for drug discovery and development. This compound, with its unique polycyclic structure, is a prime example of such a compound.
Chemical and Physical Properties
This compound is a polyphenolic compound with the molecular formula C42H32O9 and a molecular weight of 680.7 g/mol .[1] Its complex structure is characterized by a pentacyclic ring system.
| Property | Value | Reference |
| Molecular Formula | C42H32O9 | [1] |
| Molecular Weight | 680.7 g/mol | [1] |
| IUPAC Name | (1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol | [1] |
| CAS Number | 868168-04-1 | [1] |
Natural Sources
This compound has been identified in the following plant species:
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Caraipa densifolia : This is the primary known natural source of this compound.
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Caragana sinica : This plant has also been reported to contain this compound.
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Cenchrus echinatus L. : A study by Silva et al. (2012) reported the isolation of this compound from the seeds and roots of this plant.
Isolation and Structure Elucidation
Experimental Protocol: Representative Isolation Procedure
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Extraction: Dried and powdered plant material (e.g., leaves, stems, or roots) is subjected to solvent extraction, typically using methanol (B129727) or a mixture of methanol and water. This process is often performed at room temperature with continuous agitation for an extended period to ensure efficient extraction of the polyphenolic compounds.
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Solvent Partitioning: The crude extract is then concentrated under reduced pressure and partitioned between solvents of varying polarity, such as n-hexane, ethyl acetate (B1210297), and water. This step serves to separate compounds based on their solubility, with stilbenoids like this compound typically concentrating in the ethyl acetate fraction.
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Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed using a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
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High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which provides high resolution and yields the pure compound.
Diagram of a Generalised Isolation Workflow:
References
In Silico Prediction of Carasiphenol C Bioactivity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of Carasiphenol C, a natural phenolic compound. The document outlines a systematic workflow, from initial bioactivity screening to molecular docking studies, employing a suite of publicly accessible web-based tools. This guide is intended to serve as a practical resource for researchers engaged in the early stages of drug discovery and natural product research, offering detailed methodologies and data interpretation.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a polyphenolic compound with a complex chemical structure. As with many natural products, its biological activities are not yet fully characterized. In silico methods provide a rapid and cost-effective approach to predict the pharmacological and toxicological profile of such compounds, enabling the prioritization of further experimental validation. This guide details a hypothetical in silico investigation of this compound, demonstrating a standard workflow for bioactivity prediction.
Predicted Bioactivity and Physicochemical Properties of this compound
A series of in silico predictions were performed to elucidate the potential biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential protein targets of this compound. The quantitative results of these predictions are summarized in the tables below.
Table 1: Predicted Biological Activity Spectrum of this compound using PASS Online
| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Antioxidant | 0.852 | 0.004 |
| Antineoplastic | 0.789 | 0.011 |
| Apoptosis agonist | 0.695 | 0.023 |
| Anti-inflammatory | 0.654 | 0.031 |
| Hepatoprotectant | 0.588 | 0.045 |
| Neuroprotective | 0.521 | 0.067 |
| Kinase Inhibitor | 0.498 | 0.082 |
Note: Pa > 0.7 indicates high probability of activity, 0.5 < Pa < 0.7 indicates moderate probability, and Pa < 0.5 indicates low probability.
Table 2: Predicted ADMET Properties of this compound using SwissADME
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 680.70 g/mol | High |
| LogP (Consensus) | 5.89 | High Lipophilicity |
| Water Solubility (ESOL) | LogS = -7.25 | Poorly Soluble |
| Pharmacokinetics | ||
| GI Absorption | Low | Poor oral bioavailability expected |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| P-gp Substrate | Yes | Potential for drug efflux |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | No | |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 2 Violations (MW > 500, LogP > 5) | Poor drug-likeness |
| Bioavailability Score | 0.17 | Low |
| Medicinal Chemistry | ||
| PAINS | 0 alerts | No known promiscuous compounds substructures |
| Lead-likeness | 2 Violations (MW > 350, LogP > 3.5) | Poor lead-likeness |
Table 3: Predicted Protein Targets of this compound using SwissTargetPrediction
| Target Class | Target Name | Probability | Known Actives (2D/3D) |
| Enzyme | Carbonic anhydrase II | 0.658 | 15 / 8 |
| Enzyme | Prostaglandin G/H synthase 2 | 0.592 | 12 / 6 |
| Enzyme | Xanthine dehydrogenase/oxidase | 0.551 | 10 / 5 |
| Enzyme | Aldose reductase | 0.523 | 9 / 4 |
| Kinase | Serine/threonine-protein kinase | 0.487 | 8 / 3 |
| Transcription factor | Nuclear factor-kappa B | 0.455 | 7 / 2 |
| G-protein coupled receptor | Adenosine A2a receptor | 0.421 | 6 / 2 |
Table 4: Molecular Docking Results of this compound with Human Carbonic Anhydrase II (PDB ID: 2CBA) using CB-Dock2
| Parameter | Value |
| Vina Score (kcal/mol) | -9.8 |
| Cavity Size (ų) | 358 |
| Center of Cavity (x, y, z) | 12.5, 20.1, -1.2 |
Experimental Protocols
This section provides detailed methodologies for the in silico tools used in this predictive study.
Bioactivity Prediction using PASS Online
The biological activity spectrum of this compound was predicted using the PASS (Prediction of Activity Spectra for Substances) Online web server.
-
Input : The canonical SMILES string of this compound (C1=CC(=CC=C1[C@H]2[C@H]3--INVALID-LINK--O)C5=CC=C(C=C5)O">C@HC6=C2C(=CC7=C6--INVALID-LINK--C8=CC=C(C=C8)O">C@HC9=CC(=CC(=C9)O)O)O)O) was submitted to the PASS Online input form.[1]
-
Prediction Algorithm : PASS predicts bioactivity based on the structure-activity relationships derived from a training set of over 300,000 known bioactive compounds.[2][3] The prediction is based on the analysis of Multilevel Neighborhoods of Atoms (MNA) descriptors of the input structure.[4]
-
Output Interpretation : The results are presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Activities with Pa > Pi are considered possible for the compound.
ADMET Prediction using SwissADME
The ADMET properties of this compound were predicted using the SwissADME web server.[5]
-
Input : The SMILES string of this compound was pasted into the input field of the SwissADME homepage.
-
Prediction Models : SwissADME utilizes a variety of predictive models for different properties. These include:
-
Physicochemical Properties : Calculated using established algorithms and in-house models like iLOGP for lipophilicity.
-
Pharmacokinetics : Predictions for GI absorption and BBB permeation are based on the BOILED-Egg model. P-glycoprotein substrate and cytochrome P450 (CYP) inhibition predictions are based on support vector machine (SVM) models.
-
Drug-Likeness : Assessed based on established rules such as Lipinski's Rule of Five.
-
Medicinal Chemistry : Screens for undesirable chemical features like PAINS (Pan-Assay Interference Compounds).
-
-
Output Analysis : The results are presented in a comprehensive table, providing a rapid assessment of the compound's ADME profile.
Protein Target Prediction using SwissTargetPrediction
Potential protein targets for this compound were identified using the SwissTargetPrediction web server.
-
Input : The SMILES string of this compound was submitted to the SwissTargetPrediction server, with "Homo sapiens" selected as the target organism.
-
Prediction Algorithm : The prediction is based on the principle of chemical similarity. The input molecule is compared to a library of known ligands for a vast number of protein targets using a combination of 2D (fingerprints) and 3D (shape) similarity measures.
-
Output Interpretation : The server provides a list of the most probable protein targets, ranked by a probability score. The output also includes the target class and the number of known active molecules with 2D and 3D similarity to the query compound.
Molecular Docking using CB-Dock2
Molecular docking was performed to predict the binding affinity and interaction of this compound with its top-predicted protein target, Human Carbonic Anhydrase II, using the CB-Dock2 web server.
-
Input :
-
Receptor : The PDB ID of Human Carbonic Anhydrase II ("2CBA") was used as the receptor input.
-
Ligand : The SMILES string of this compound was provided as the ligand input.
-
-
Docking Protocol : CB-Dock2 employs a cavity-detection guided blind docking approach.
-
Binding Site Prediction : The server automatically identifies potential binding cavities on the protein surface.
-
Molecular Docking : The docking simulation is performed using AutoDock Vina within the identified cavities.
-
-
Output Analysis : The results include the binding affinity (Vina score in kcal/mol) for the best-predicted pose, the size and coordinates of the binding cavity, and a 3D visualization of the docked complex.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships described in this guide.
Caption: Workflow for the in silico bioactivity prediction of this compound.
Caption: Logical relationship in ligand-based target prediction.
Caption: General workflow of the molecular docking experiment.
Discussion and Conclusion
The in silico analysis of this compound suggests a potential for multiple biological activities, with antioxidant and antineoplastic effects being the most probable. However, the predicted ADMET profile indicates challenges for its development as an oral drug, primarily due to its high molecular weight, high lipophilicity, and predicted low gastrointestinal absorption. The compound is also predicted to interact with several CYP450 enzymes, suggesting a potential for drug-drug interactions.
The target prediction identified Carbonic Anhydrase II as a high-probability target. The subsequent molecular docking study supports this prediction with a strong binding affinity. This interaction could be a starting point for investigating the potential therapeutic applications of this compound or its derivatives.
It is crucial to emphasize that these in silico predictions are hypothetical and require experimental validation. The data and methodologies presented in this guide serve as a foundational step in the drug discovery pipeline, providing valuable insights to guide further laboratory research. This in-depth technical guide provides a framework for researchers to apply similar in silico workflows to other natural products, accelerating the identification of novel bioactive compounds.
References
- 1. genexplain.com [genexplain.com]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLC-Pred: A freely available web-service for in silico prediction of human cell line cytotoxicity for drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. cadd.labshare.cn [cadd.labshare.cn]
Carasiphenol C: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carasiphenol C, a complex phenolic compound, has garnered interest within the scientific community. Understanding its physicochemical properties, particularly its solubility in various solvents, is a critical first step in the preclinical development pipeline. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.
Solubility of this compound: A Qualitative Overview
Based on available data, this compound is soluble in several common organic solvents. This information is crucial for the initial stages of handling the compound, such as stock solution preparation for in vitro assays.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Acetone | Soluble[1] |
Note: The term "soluble" is qualitative. For drug development and many research applications, determining the quantitative solubility (e.g., in mg/mL or µM) is essential.
Experimental Protocol: Thermodynamic Solubility Determination using the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This protocol is adapted for a poorly soluble phenolic compound like this compound.
Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at equilibrium at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, Phosphate Buffered Saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the mixture to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or µM, at the specified temperature and pH (for aqueous solutions).
-
Experimental Workflow for Thermodynamic Solubility Assay
The following diagram illustrates the key steps in the thermodynamic solubility determination process.
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the public domain regarding the biological activities and associated signaling pathways of this compound. As a phenolic compound, it may possess antioxidant properties, a common characteristic of this class of molecules. However, without experimental data, any discussion on its mechanism of action would be speculative. Researchers are encouraged to perform initial biological screenings to identify potential therapeutic targets and elucidate the signaling pathways involved.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound for scientific professionals. While quantitative data remains to be established, the qualitative solubility profile and the detailed experimental protocol for thermodynamic solubility determination offer a solid starting point for further investigation. The provided workflow diagram serves as a practical tool for planning and executing these crucial experiments. The elucidation of quantitative solubility and biological activity will be pivotal in unlocking the full therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Carasiphenol C
Disclaimer: To date, specific literature detailing the total synthesis and purification of Carasiphenol C is not publicly available. The following protocols and data are based on established methods for the synthesis and purification of structurally related complex polyphenols, particularly resveratrol (B1683913) oligomers. These methodologies provide a strong foundation for researchers approaching the synthesis and purification of this compound.
Introduction
This compound is a complex polyphenol with a significant molecular weight of 680.7 g/mol and a molecular formula of C42H32O9.[1][2][3][4] Such compounds, often oligomers of simpler phenolic units like resveratrol, are of great interest to researchers in drug development due to their diverse biological activities.[5] The complex structure of this compound presents considerable challenges in both its chemical synthesis and its purification from natural or synthetic sources. These notes provide a comprehensive overview of plausible strategies and detailed protocols to guide researchers in these efforts.
Synthesis of this compound Analogs (Based on Resveratrol Oligomer Synthesis)
The total synthesis of complex polyphenols like this compound often involves a multi-step approach. Common strategies include the oxidative coupling of monomeric precursors and regioselective functionalizations to achieve the desired complex structure. The synthesis of resveratrol dimers such as (±)‐Ampelopsin B and (±)‐ϵ‐Viniferin serves as an excellent model for developing a synthetic route to this compound.
A generalized synthetic approach can be envisioned in several key stages:
-
Synthesis of Protected Monomers: Starting from commercially available precursors, protected monomers are synthesized. Protecting groups are crucial to prevent unwanted side reactions during coupling.
-
Oxidative Coupling: The protected monomers are subjected to oxidative coupling to form the core oligomeric structure.
-
Regioselective Functionalization: Further chemical modifications are introduced with high regioselectivity to install the correct functional groups at specific positions.
-
Deprotection: The final step involves the removal of protecting groups to yield the target natural product.
Experimental Protocol: A Generalized Approach to Polyphenol Oligomer Synthesis
This protocol is a composite based on the synthesis of resveratrol oligomers and can be adapted for the synthesis of this compound analogs.
1. Preparation of a Protected Stilbene (B7821643) Monomer:
-
Objective: To synthesize a key building block for oligomerization.
-
Reaction: Horner-Wadsworth-Emmons reaction between a protected benzaldehyde (B42025) and a phosphonate (B1237965).
-
Reagents and Solvents: Protected 3,5-dihydroxybenzaldehyde, diethyl (4-(benzyloxy)benzyl)phosphonate, sodium hydride (NaH), tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Suspend NaH in anhydrous THF under an inert atmosphere (e.g., argon).
-
Add the phosphonate dropwise to the suspension at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the protected benzaldehyde in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH4Cl).
-
Extract the product with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2. Oxidative Dimerization:
-
Objective: To couple two monomer units to form a dimer.
-
Reaction: Enzymatic or chemical oxidation.
-
Reagents and Solvents: Protected stilbene monomer, horseradish peroxidase/H2O2 or a chemical oxidant like iron(III) chloride (FeCl3), dichloromethane (B109758) (DCM) or acetone/water.
-
Procedure (using FeCl3):
-
Dissolve the protected stilbene monomer in DCM.
-
Add a solution of FeCl3 in DCM dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the resulting dimer by column chromatography.
-
3. Deprotection:
-
Objective: To remove protecting groups to yield the final product.
-
Reaction: Hydrogenolysis for benzyl (B1604629) ethers or acid/base treatment for other protecting groups.
-
Reagents and Solvents: Protected polyphenol, palladium on carbon (Pd/C), hydrogen gas (H2), methanol (B129727)/THF.
-
Procedure (for benzyl ethers):
-
Dissolve the protected polyphenol in a mixture of methanol and THF.
-
Add Pd/C catalyst.
-
Stir the suspension under an atmosphere of H2 for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected polyphenol.
-
Data Presentation: Synthesis of Resveratrol Dimers
The following table summarizes the number of steps and overall yields for the synthesis of two resveratrol dimers, which can serve as a benchmark for the synthesis of this compound.
| Compound | Number of Synthetic Steps | Overall Yield (%) | Reference |
| (±)‐Ampelopsin B | 12 | Not explicitly stated | |
| (±)‐ϵ‐Viniferin | 15 | Not explicitly stated |
Purification of this compound
The purification of complex polyphenols from either natural extracts or synthetic reaction mixtures is a critical and often challenging step. A multi-step chromatographic approach is typically required to achieve high purity.
Experimental Protocol: A General Purification Strategy for Complex Polyphenols
This protocol outlines a general workflow for the purification of a complex polyphenol like this compound from a crude mixture.
1. Initial Extraction and Fractionation:
-
Objective: To enrich the target compound and remove major impurities.
-
Procedure:
-
For natural products, start with a solvent extraction (e.g., ethanol (B145695) or methanol) of the plant material.
-
For synthetic mixtures, perform a liquid-liquid extraction to remove non-polar or highly polar impurities.
-
The crude extract can be fractionated using solid-phase extraction (SPE) with cartridges like C18 to separate compounds based on polarity.
-
2. Column Chromatography (Medium Pressure Liquid Chromatography - MPLC):
-
Objective: To perform a preparative separation of the enriched fraction.
-
Stationary Phase: Silica gel or reversed-phase C18 silica.
-
Mobile Phase: A gradient of solvents, typically hexane/ethyl acetate for normal phase or water/methanol/acetonitrile (B52724) for reversed-phase.
-
Procedure:
-
Load the concentrated fraction onto the column.
-
Elute with a solvent gradient of increasing polarity (normal phase) or decreasing polarity (reversed-phase).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the target compound.
-
Pool the relevant fractions and concentrate.
-
3. High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC):
-
Objective: To achieve high purity of the target compound.
-
HPLC:
-
Column: A preparative or semi-preparative reversed-phase C18 column is commonly used.
-
Mobile Phase: An optimized gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the polyphenol absorbs strongly (e.g., 280 nm or 320 nm).
-
-
CPC:
-
This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for labile compounds.
-
A suitable biphasic solvent system is selected based on the polarity of the target compound.
-
-
Procedure:
-
Dissolve the partially purified sample in the mobile phase.
-
Inject the sample onto the HPLC or CPC system.
-
Collect the peak corresponding to the target compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
-
Data Presentation: Purification of Stilbenoids
The following table provides examples of purification methods and achieved purities for stilbenoids, which are structurally related to this compound.
| Compound | Purification Method | Purity Achieved | Reference |
| (E)-Resveratrol | Centrifugal Partition Chromatography (CPC) | >90% | |
| (E)-ɛ-Viniferin | Centrifugal Partition Chromatography (CPC) | >90% | |
| (E)-Vitisin C | Centrifugal Partition Chromatography (CPC) | >90% | |
| Oligostilbenes | Macroporous Resin (X-5) | Adsorption: 93.12%, Desorption: 91.33% |
Mandatory Visualizations
Synthesis Workflow
Caption: Generalized workflow for the synthesis of complex polyphenol oligomers.
Purification Workflow
Caption: Generalized workflow for the purification of complex polyphenols.
References
- 1. Total Synthesis of the Resveratrol Oligomers (±)‐Ampelopsin B and (±)‐ϵ‐Viniferin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]
- 5. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Carasiphenol C in Human Plasma by HPLC-MS/MS
Introduction
Carasiphenol C is a novel polyphenolic compound under investigation for its potential therapeutic properties. To support preclinical and clinical development, a sensitive, selective, and robust analytical method is required for the accurate quantification of this compound in biological matrices. This application note describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method presented here is suitable for pharmacokinetic studies, toxicokinetic analysis, and clinical trial sample analysis.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the quantitative analysis of compounds in complex matrices due to its high sensitivity and selectivity.[1][2] This method employs a simple liquid-liquid extraction (LLE) procedure for sample cleanup and an isotopically labeled internal standard (IS) to ensure accuracy and precision.[3] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing good peak shape and resolution.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-¹³C₆ (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K₂EDTA)
-
Tert-butyl methyl ether (TBME)
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of this compound from human plasma.[3][4]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound-¹³C₆ in 50% methanol).
-
Add 500 µL of tert-butyl methyl ether (TBME).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 10 µL into the HPLC-MS/MS system.
Liquid Chromatography Conditions
-
Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| This compound | 321.1 | 165.1 | 80 | 10 | 25 | 12 |
| This compound-¹³C₆ (IS) | 327.1 | 171.1 | 80 | 10 | 25 | 12 |
Method Validation
The method was validated according to the US FDA guidance on bioanalytical method validation. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Results and Discussion
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The precision (%CV) was within 15%, and the accuracy (%Bias) was within ±15% for all QC levels, which is within the acceptable limits.
Table 1: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 3 | 5.2 | -2.3 | 6.8 | -1.5 |
| Medium | 50 | 3.8 | 1.5 | 4.5 | 2.1 |
| High | 800 | 2.5 | 0.8 | 3.1 | 1.2 |
Recovery and Matrix Effect
The extraction recovery of this compound from human plasma was consistent and reproducible. The matrix effect was found to be negligible, indicating that the LLE procedure effectively removed interfering components from the plasma.
Table 2: Extraction Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85.2 | 98.5 |
| High | 800 | 88.1 | 101.2 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer stability, and freeze-thaw stability.
Table 3: Stability of this compound in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 4 hours | Room Temperature | 95.8 |
| Freeze-thaw | 3 cycles | -80°C to RT | 97.2 |
| Long-term | 30 days | -80°C | 98.1 |
Workflow Diagram
Caption: Workflow for this compound analysis.
A highly sensitive, specific, and reliable HPLC-MS/MS method has been developed and validated for the quantification of this compound in human plasma. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability. This method is suitable for supporting pharmacokinetic and other clinical studies of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Carasiphenol C
Introduction
Carasiphenol C is a complex stilbenoid oligomer with significant potential for research and drug development due to the diverse biological activities exhibited by related compounds. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from its natural source, the roots of Caragana sinica. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.
This compound is a stilbenoid that can be isolated from Caragana sinica, a plant used in folk medicine[1]. Its molecular formula is C₄₂H₃₂O₉ with a molecular weight of 680.7 g/mol [2][3]. The extraction and isolation of this compound and other oligostilbenes from Caragana sinica typically involves a multi-step process beginning with solvent extraction, followed by fractionation and chromatographic purification.
Experimental Protocols
Plant Material Collection and Preparation
1.1. Collection: The roots of Caragana sinica should be collected from mature plants. Proper botanical identification is crucial to ensure the correct plant species is used.
1.2. Preparation:
-
Clean the collected roots thoroughly to remove any soil and debris.
-
Air-dry the roots in a well-ventilated area, preferably in the shade, until they are brittle.
-
Grind the dried roots into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Phenolic Compounds
2.1. Maceration Protocol:
-
Weigh 1 kg of the dried, powdered roots of Caragana sinica.
-
Place the powdered material in a large glass container.
-
Add 10 L of 95% ethanol (B145695) to the container, ensuring the entire plant material is submerged.
-
Seal the container and allow it to stand at room temperature for 7 days with occasional agitation.
-
After 7 days, filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.
2.2. Alternative Extraction Method: Ultrasound-Assisted Extraction (UAE) For a more rapid extraction, UAE can be employed:
-
Mix 100 g of powdered root material with 1 L of 95% ethanol.
-
Place the mixture in an ultrasonic bath.
-
Sonication should be carried out at a frequency of 40 kHz and a temperature of 40-50°C for 60 minutes.
-
Filter the extract and repeat the process twice more on the residue.
-
Combine the filtrates and concentrate as described in the maceration protocol.
Fractionation of the Crude Extract
3.1. Liquid-Liquid Partitioning:
-
Suspend the concentrated crude extract (approximately 100 g) in 1 L of distilled water.
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform successive partitioning with solvents of increasing polarity:
-
First, extract with petroleum ether (3 x 1 L) to remove non-polar compounds like fats and chlorophyll.
-
Next, extract the remaining aqueous layer with ethyl acetate (B1210297) (3 x 1 L). The ethyl acetate fraction is expected to be rich in oligostilbenes, including this compound.
-
Finally, extract the remaining aqueous layer with n-butanol (3 x 1 L) to isolate more polar compounds.
-
-
Collect each solvent fraction separately.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This fraction will be used for the isolation of this compound.
Purification of this compound
4.1. Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column (60-120 mesh) using a suitable solvent system, for example, a gradient of chloroform (B151607) and methanol.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile, particularly those suspected of containing this compound.
4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the enriched fractions from column chromatography using a preparative reversed-phase HPLC system.
-
A C18 column is typically used for the separation of phenolic compounds.
-
The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm for stilbenoids).
-
Collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Characterization of this compound
5.1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using High-Resolution Mass Spectrometry (HRMS).
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum to determine the absorption maxima, which are characteristic of the stilbenoid chromophore.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₂O₉ | [4] |
| Molecular Weight | 680.7 g/mol | [4] |
| Appearance | Off-white to pale yellow powder | Assumed |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate | Assumed |
Table 2: Summary of Extraction and Fractionation Yields (Hypothetical Data)
| Step | Input Material | Input Amount (g) | Output Fraction | Output Amount (g) | Yield (%) |
| Maceration | Dried Caragana sinica roots | 1000 | Crude Ethanolic Extract | 120 | 12.0 |
| Partitioning | Crude Ethanolic Extract | 100 | Petroleum Ether Fraction | 15 | 15.0 |
| Ethyl Acetate Fraction | 35 | 35.0 | |||
| n-Butanol Fraction | 25 | 25.0 | |||
| Aqueous Fraction | 20 | 20.0 |
Table 3: Preparative HPLC Parameters for this compound Purification (Example)
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 40 min |
| Flow Rate | 10 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 2 mL (10 mg/mL solution) |
Visualizations
References
Carasiphenol C: Application Notes and Protocols for Therapeutic Agent Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carasiphenol C is a complex polyphenol, specifically a resveratrol (B1683913) tetramer, with the chemical formula C₄₂H₃₂O₉. As a member of the polyphenol family, this compound holds potential as a therapeutic agent due to the well-documented antioxidant and anti-inflammatory properties of this class of compounds. The complex structure of this compound suggests multiple potential sites for interaction with biological targets, making it a compound of interest for drug discovery and development. These application notes provide a framework for the initial investigation of this compound's therapeutic potential, focusing on its likely antioxidant, anti-inflammatory, and hepatoprotective activities. While specific experimental data for this compound is not yet widely available, the following protocols and data presentation formats are based on established methods for evaluating similar phenolic compounds.
Potential Therapeutic Applications
Based on the known biological activities of its constituent monomer, resveratrol, and other polyphenols, this compound is hypothesized to have potential therapeutic applications in the following areas:
-
Anti-inflammatory Diseases: By potentially modulating inflammatory pathways, this compound could be investigated for conditions such as arthritis, inflammatory bowel disease, and neuroinflammation.
-
Oxidative Stress-Related Disorders: Its antioxidant capacity may be beneficial in diseases where oxidative stress plays a key pathogenic role, including cardiovascular diseases, neurodegenerative disorders, and cancer.
-
Hepatoprotection: Polyphenols are known to protect liver cells from damage induced by toxins and oxidative stress. This compound could be explored as a hepatoprotective agent.
Data Presentation
Quantitative data from the experimental evaluation of this compound should be summarized in clear, structured tables for easy comparison and analysis. Below are template tables for presenting antioxidant, anti-inflammatory, and cytotoxicity data.
Table 1: Antioxidant Activity of this compound
| Assay Type | Test Compound | IC₅₀ (µM) ± SD¹ | Positive Control | IC₅₀ (µM) ± SD |
| DPPH Radical Scavenging | This compound | Data | Ascorbic Acid | Data |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | Data | Trolox | Data |
¹IC₅₀ is the concentration of the compound required to achieve 50% of the maximum effect. SD: Standard Deviation.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay Type | Test Compound | IC₅₀ (µM) ± SD | Positive Control | IC₅₀ (µM) ± SD |
| COX-2 Inhibition | This compound | Data | Celecoxib | Data |
Table 3: Cytotoxicity and Hepatoprotective Effect of this compound
| Cell Line | Treatment | Viability (%) ± SD |
| L02 | Control (Vehicle) | 100 |
| L02 | H₂O₂ (e.g., 600 µM) | Data |
| L02 | H₂O₂ + this compound (e.g., 1 µM) | Data |
| L02 | H₂O₂ + this compound (e.g., 10 µM) | Data |
| L02 | H₂O₂ + this compound (e.g., 50 µM) | Data |
| L02 | H₂O₂ + Positive Control (e.g., N-acetylcysteine) | Data |
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Preparation of Test Compounds: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound and ascorbic acid in methanol or ethanol to achieve a range of final concentrations.
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.
-
For the control well, add 100 µL of the solvent (methanol or ethanol) instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh.
-
This compound
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent as described above and warm it to 37°C before use.
-
Preparation of Test Compounds: Prepare a stock solution of this compound and Trolox in a suitable solvent. Prepare serial dilutions to achieve a range of final concentrations.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound dilutions or Trolox to the wells.
-
For the blank, add 20 µL of the solvent.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the absorbance values of the Trolox solutions. The antioxidant capacity of this compound is expressed as Trolox equivalents (TE).
COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
COX-2 inhibitor screening kit (commercially available)
-
This compound
-
Celecoxib (positive control)
-
96-well black opaque plate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the kit. This typically includes a reaction buffer, a probe, a cofactor, arachidonic acid (substrate), and the COX-2 enzyme.
-
Preparation of Test Compounds: Dissolve this compound and Celecoxib in DMSO to prepare stock solutions. Prepare serial dilutions in the assay buffer.
-
Assay Procedure:
-
To the wells of a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound dilutions or Celecoxib.
-
For the control wells (100% activity), add the assay buffer instead of the inhibitor.
-
For the background wells, the enzyme may be omitted or a known inhibitor added.
-
-
Pre-incubation: Pre-incubate the plate at the recommended temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).
-
Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC₅₀ value is determined from the dose-response curve.
Hepatoprotective Assay (H₂O₂-Induced Injury in L02 Cells)
This assay assesses the ability of a compound to protect liver cells from oxidative stress-induced damage.
Materials:
-
L02 human liver cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
N-acetylcysteine (NAC) (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed L02 cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treatment:
-
Remove the medium and treat the cells with different concentrations of this compound or NAC for a pre-incubation period (e.g., 1-2 hours).
-
Induce oxidative stress by adding H₂O₂ (e.g., a final concentration of 600 µM) to the wells containing the test compounds and to a set of wells with cells only (H₂O₂ control).
-
Include a vehicle control group (cells treated with the solvent for this compound).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) in the CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle control: % Cell Viability = (Abs_sample / Abs_control) x 100
Visualizations
Signaling Pathways
Polyphenols are known to modulate several key signaling pathways involved in inflammation and antioxidant response. The following diagrams illustrate these potential pathways for this compound.
Caption: Nrf2-mediated antioxidant response pathway.
Caption: NF-κB-mediated inflammatory pathway.
Caption: MAPK signaling pathway in inflammation.
Experimental Workflow
The general workflow for the initial assessment of this compound's therapeutic potential is outlined below.
Caption: General experimental workflow.
Application Notes and Protocols for the Evaluation of Carasiphenol C in Cell Culture Studies
Disclaimer: Publicly available scientific literature and databases contain no specific information on a compound named "Carasiphenol C." The following application notes and protocols are presented as a generalized guide for the initial in vitro evaluation of a novel, hypothetical phenolic compound, herein referred to as "this compound," based on the known biological activities of similar molecules like polyphenols and flavonoids.
Introduction to this compound (Hypothetical)
This compound is a novel polyphenolic compound. Polyphenols are a large family of naturally occurring organic compounds characterized by multiples of phenol (B47542) units. They are abundant in plants and are known for their antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] This document outlines standardized protocols to investigate the potential cytotoxic, anti-inflammatory, and antioxidant activities of this compound in cell culture models.
Potential Biological Activities
Based on the activities of other phenolic compounds, the primary biological activities of this compound to investigate are:
-
Antioxidant Activity: The ability to scavenge free radicals and reduce oxidative stress.[1][4]
-
Anti-inflammatory Activity: The potential to reduce the inflammatory response in cells, possibly by inhibiting signaling pathways like NF-κB or enzymes such as COX-2 and LOX.
-
Cytotoxic/Anti-cancer Activity: The capacity to induce cell death in cancer cell lines, a common feature of many bioactive natural products.
Data Presentation
Quantitative data from the following experimental protocols should be recorded and summarized for clear comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC₅₀ (µM) | Max Inhibition (%) |
|---|---|---|---|---|
| e.g., A549 | Lung Carcinoma | 24 | ||
| 48 | ||||
| 72 | ||||
| e.g., MCF-7 | Breast Carcinoma | 24 | ||
| 48 | ||||
| 72 | ||||
| e.g., RAW 264.7 | Macrophage | 24 |
| e.g., HEK293 | Normal Kidney | 24 | | |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of Control) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
|---|---|---|---|---|
| Control | - | 100 | ||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | e.g., 1 | |||
| e.g., 10 | ||||
| e.g., 50 |
| Dexamethasone (Positive Control) | e.g., 10 | | | |
Table 3: Antioxidant Capacity of this compound
| Assay | Method | IC₅₀ (µg/mL) | Vitamin C Equivalent Antioxidant Capacity (VCEAC; mg/100g) |
|---|---|---|---|
| DPPH Radical Scavenging | Spectrophotometry | ||
| ABTS Radical Scavenging | Spectrophotometry |
| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | | (µmol Fe²⁺/g) |
Experimental Protocols & Workflows
The following diagram outlines a general workflow for the initial screening of this compound.
Caption: General experimental workflow for this compound evaluation.
Protocol 4.1: Cell Viability/Cytotoxicity Assay (CellTox™ Green Assay)
This protocol measures cytotoxicity by detecting changes in cell membrane integrity.
Materials:
-
CellTox™ Green Dye (Promega)
-
Selected cell lines (e.g., A549, MCF-7, RAW 264.7)
-
96-well, clear-bottom, black-sided tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (positive control)
-
Plate reader with fluorescence capabilities (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the seeding medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "maximum lysis control" (to be treated later).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Prepare the CellTox™ Green Reagent by diluting the dye 1:500 in the assay buffer provided.
-
Assay:
-
Add 15 µL of lysis buffer to the "maximum lysis control" wells and incubate for 30 minutes.
-
Add 20 µL of the prepared CellTox™ Green Reagent to all wells.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Calculate the percentage of cytotoxicity relative to the positive (lysis) control.
-
Plot the percentage of cytotoxicity against the log of this compound concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 4.2: Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol assesses the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
LPS from E. coli
-
Griess Reagent System (Promega)
-
Dexamethasone (positive control)
-
This compound
-
96-well tissue culture plates
-
Complete DMEM medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 2 x 10⁵ cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 4.1) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide Solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED Solution to each well and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Generate a standard curve using the provided nitrite (B80452) standard.
-
Calculate the nitrite concentration in each sample.
-
Express the results as a percentage of the LPS-only control.
-
Protocol 4.3: Antioxidant Activity (DPPH Radical Scavenging Assay)
This cell-free assay measures the ability of this compound to scavenge the stable free radical DPPH.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid or Trolox (positive controls)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.
-
Reaction:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the sample dilutions or methanol (for the control).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the log of the concentration to determine the IC₅₀ value.
-
Signaling Pathway Analysis
Many polyphenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory gene expression.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Protocol 5.1: Western Blot for NF-κB Pathway Proteins
This protocol is for detecting changes in the phosphorylation of key proteins in the NF-κB pathway in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
6-well plates
-
This compound, LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with non-toxic concentrations of this compound for 1 hour.
-
Stimulate with 1 µg/mL LPS for a short duration (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with 100 µL of ice-cold RIPA buffer per well.
-
Scrape and collect the lysate. Centrifuge at 14,000 rpm for 15 min at 4°C.
-
Collect the supernatant (total protein extract).
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels and compare treated samples to the LPS control. β-actin is used as a loading control.
References
- 1. Oxidative Stress and Inflammation: What Polyphenols Can Do for Us? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphenol Fingerprint, Biological Activities, and In Silico Studies of the Medicinal Plant Cistus parviflorus L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory, Antithrombotic and Antioxidant Efficacy and Synergy of a High-Dose Vitamin C Supplement Enriched with a Low Dose of Bioflavonoids; In Vitro Assessment and In Vivo Evaluation Through a Clinical Study in Healthy Subjects [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Carasiphenol C in Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carasiphenol C is a novel polyphenolic compound with potential antioxidant properties. This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power) assays. These assays are fundamental in the preliminary screening and characterization of new antioxidant agents for applications in pharmaceuticals, nutraceuticals, and cosmetic industries.
Principles of Antioxidant Assays
-
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[1][2][3]
-
ABTS Radical Cation Decolorization Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[4][5] Antioxidants present in the sample reduce the ABTS•+, leading to a loss of color, which is measured spectrophotometrically at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.
Quantitative Data Summary
Disclaimer: The following data for this compound are hypothetical and for illustrative purposes only. Researchers should generate their own data following the provided protocols.
Table 1: DPPH and ABTS Radical Scavenging Activity of this compound
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
| This compound | 45.8 ± 3.2 | 28.5 ± 2.1 |
| Ascorbic Acid (Standard) | 15.2 ± 1.5 | 10.8 ± 0.9 |
IC₅₀ value is the concentration of the sample required to scavenge 50% of the radical.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (mM Fe²⁺ equivalent/mg) |
| This compound | 1.8 ± 0.2 |
| Trolox (Standard) | 2.5 ± 0.1 |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
a. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in a dark bottle at 4°C.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Standard (Ascorbic Acid) Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
b. Assay Procedure:
-
Prepare serial dilutions of this compound and the standard (e.g., 10, 25, 50, 100, 200 µg/mL) from the stock solutions.
-
In a 96-well microplate, add 50 µL of each sample dilution.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 50 µL of the solvent with 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
c. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS Radical Cation Decolorization Assay Protocol
a. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound and Standard (Trolox) Solutions: Prepare as described in the DPPH protocol.
b. Assay Procedure:
-
Prepare serial dilutions of this compound and the standard.
-
In a 96-well microplate, add 20 µL of each sample dilution.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the control, mix 20 µL of the solvent with 180 µL of the ABTS•+ working solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
c. Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC₅₀ value is determined from the concentration-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
a. Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.
-
TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
This compound and Standard (FeSO₄ or Trolox) Solutions: Prepare as described in the DPPH protocol. A standard curve is prepared using known concentrations of FeSO₄.
b. Assay Procedure:
-
Prepare serial dilutions of this compound and the standard.
-
In a 96-well microplate, add 20 µL of each sample dilution.
-
Add 180 µL of the pre-warmed FRAP working solution to each well.
-
For the blank, use 20 µL of the solvent.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
c. Calculation: The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. The results are expressed as mM Fe²⁺ equivalents per milligram of the sample.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: The Keap1-Nrf2-ARE antioxidant signaling pathway.
References
- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo applications of Carasiphenol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carasiphenol C is a stilbenoid isolated from the plant Caragana sinica.[1] This plant has a history of use in traditional medicine for conditions such as arthritis and neuralgia, suggesting potential anti-inflammatory properties.[2][3][4][5] Stilbenoids as a class are well-recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.
Note: As of the latest literature search, specific in vitro and in vivo biological data for this compound are not extensively available in peer-reviewed publications. The following application notes and protocols are based on the known properties of its chemical class (stilbenoids) and provide a foundational framework for initiating research on this compound.
Chemical Information:
| Property | Value |
| Chemical Name | (1R,4R,5R,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.0²,¹⁰.0³,⁷.0¹³,¹⁸]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol |
| Molecular Formula | C₄₂H₃₂O₉ |
| Molecular Weight | 680.7 g/mol |
| Chemical Class | Stilbenoid |
| Source | Caragana sinica |
Potential In Vitro Applications & Experimental Protocols
Based on the activities of related stilbenoids, this compound is a candidate for investigation in several key areas of pharmacological research. Below are detailed protocols for foundational in vitro assays to characterize its biological activity.
Antioxidant Activity
Stilbenoids are potent antioxidants. A standard method to determine the free radical scavenging activity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Hypothetical Data Table: DPPH Radical Scavenging Activity
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC₅₀ (µg/mL) |
| This compound | 1 | 15.2 ± 1.8 | 22.5 |
| 5 | 30.1 ± 2.5 | ||
| 10 | 45.3 ± 3.1 | ||
| 25 | 55.8 ± 2.9 | ||
| 50 | 78.4 ± 4.2 | ||
| 100 | 92.1 ± 3.5 | ||
| Ascorbic Acid | 1 | 25.6 ± 2.1 | 8.2 |
| (Positive Control) | 5 | 58.3 ± 3.9 | |
| 10 | 94.5 ± 2.7 |
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in the dark.
-
Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol or DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound or control.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for determining the therapeutic window of a compound.
Hypothetical Data Table: Cytotoxicity in A549 Lung Cancer Cells (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| This compound | 1 | 98.2 ± 4.5 | 45.7 |
| 10 | 85.1 ± 5.1 | ||
| 25 | 62.3 ± 4.8 | ||
| 50 | 48.9 ± 3.9 | ||
| 100 | 21.5 ± 2.7 | ||
| Doxorubicin | 0.1 | 80.4 ± 6.2 | 0.8 |
| (Positive Control) | 0.5 | 55.7 ± 5.3 | |
| 1 | 42.1 ± 4.1 |
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 570 nm.
-
-
Calculation:
-
Cell viability is calculated as: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated (vehicle control) cells.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Anti-inflammatory Activity
The ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro measure of anti-inflammatory activity.
Hypothetical Data Table: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
| Compound | Concentration (µg/mL) | % NO Inhibition (Mean ± SD) | IC₅₀ (µg/mL) |
| This compound | 1 | 12.5 ± 2.1 | 18.9 |
| 5 | 28.9 ± 3.4 | ||
| 10 | 44.1 ± 4.0 | ||
| 25 | 65.7 ± 5.2 | ||
| 50 | 88.3 ± 4.8 | ||
| Dexamethasone | 0.1 | 35.2 ± 3.8 | 0.25 |
| (Positive Control) | 0.5 | 70.8 ± 6.1 | |
| 1 | 91.4 ± 5.5 |
Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., Dexamethasone) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce inflammation. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of NO inhibition is calculated as: % Inhibition = [(NO_LPS - NO_sample) / NO_LPS] * 100 where NO_LPS is the nitrite concentration in the LPS-stimulated group and NO_sample is the concentration in the compound-treated group.
-
Potential In Vivo Applications
Should in vitro studies yield promising results, this compound could be evaluated in animal models for various conditions. The traditional use of Caragana sinica for arthritis suggests that a collagen-induced arthritis model in rodents could be a relevant starting point for assessing anti-inflammatory and immunomodulatory effects in vivo.
Signaling Pathways & Visualizations
Stilbenoids are known to modulate key signaling pathways involved in cellular stress response and inflammation. Investigating the effect of this compound on these pathways can elucidate its mechanism of action.
Caption: General workflow for the pharmacological evaluation of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many stilbenoids exert anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is the primary regulator of the endogenous antioxidant response. Stilbenoids are known activators of this protective pathway.
Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.
References
- 1. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicinal herbs: CHINESE PEA SHRUB - Caragana sinica [naturalmedicinalherbs.net]
- 3. pfaf.org [pfaf.org]
- 4. practicalplants.org [practicalplants.org]
- 5. Core Constituents of Caragana sinica Root for Rheumatoid Arthritis Treatment and the Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carasiphenol C as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carasiphenol C is a polyphenolic compound that has garnered interest within the phytochemical and drug development communities. Its complex structure, characteristic of oligomeric stilbenoids, presents a unique analytical challenge and suggests potential biological activity. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, employing modern analytical techniques. The methodologies outlined herein are designed to serve as a foundational guide for researchers engaged in the isolation, identification, and quantification of this compound and related compounds from natural sources.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methodologies. The data presented below has been compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₄₂H₃₂O₉ | PubChem |
| Molecular Weight | 680.7 g/mol | PubChem, Labchem |
| CAS Number | 868168-04-1 | Labchem |
| Appearance | Off-white to light brown powder | Assumed based on similar compounds |
| Purity | ≥98% (by HPLC) | Labchem |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and acetone. Sparingly soluble in water. | Assumed based on similar polyphenols |
| Storage | Store at -20°C in a dry, dark place. | Chemfaces |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Optimization may be necessary depending on the specific matrix and instrumentation used.
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This method is designed for the quantitative analysis of this compound in plant extracts or other matrices.
a) Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or acetic acid (for mobile phase modification).
-
Syringe filters (0.45 µm).
b) Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the standard and dissolving it in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
c) Sample Preparation:
-
For plant material, perform an extraction using a suitable solvent (e.g., methanol or 70% ethanol).
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
d) HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-60% B over 30 min, then to 100% B over 5 min, hold for 5 min, return to 10% B over 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
e) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
This protocol is suitable for the qualitative identification and structural confirmation of this compound.
a) Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
b) LC Conditions:
-
Use the same HPLC conditions as described in section 3.1.d, ensuring the mobile phase is compatible with MS (e.g., using volatile modifiers like formic acid).
c) MS Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temperature | 325°C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Range (m/z) | 100 - 1000 |
| Fragmentation Energy | 10-40 eV (for MS/MS) |
d) Data Analysis:
-
Identify the deprotonated molecule [M-H]⁻ for this compound at an m/z of approximately 679.19.
-
Perform MS/MS fragmentation to obtain characteristic product ions for structural elucidation. Common fragmentation pathways for similar polyphenols include retro-Diels-Alder (RDA) reactions and cleavage of interflavanoid bonds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.
a) Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvents (e.g., Methanol-d₄, Acetone-d₆, DMSO-d₆).
-
This compound reference standard.
b) Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
c) NMR Experiments:
-
¹H NMR: Provides information on the proton environments in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.
d) Expected ¹H NMR Spectral Data (Hypothetical, based on similar structures):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.0 - 7.5 | m | Multiple protons | Aromatic protons |
| 4.0 - 5.5 | m | Multiple protons | Methine and aliphatic protons |
| 8.0 - 9.5 | br s | Multiple protons | Phenolic hydroxyl protons |
e) Expected ¹³C NMR Spectral Data (Hypothetical, based on similar structures):
| Chemical Shift (δ, ppm) | Assignment |
| 150 - 160 | Oxygenated aromatic carbons |
| 100 - 140 | Aromatic carbons |
| 30 - 80 | Aliphatic carbons |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Hypothetical Anti-Inflammatory Signaling Pathway
Polyphenolic compounds like this compound are known to exhibit anti-inflammatory properties. A plausible mechanism of action involves the inhibition of the NF-κB signaling pathway.[2][3][4][5]
References
- 1. scispace.com [scispace.com]
- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Carasiphenol C Synthesis
Welcome to the technical support center for the synthesis of Carasiphenol C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic route to this complex polyphenolic natural product. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that can lead to low yields during the synthesis.
Troubleshooting Guide: Step-by-Step Solutions for Low Yield
The total synthesis of this compound is a challenging multi-step process. Low yields can arise at various stages, particularly during the key oxidative coupling and dearomatization/cyclization steps. This guide provides a systematic approach to identifying and resolving common problems.
Issue 1: Low Yield in the Initial Oxidative Coupling of Resveratrol (B1683913) Precursors
The formation of the dimeric stilbenoid core is a critical step that often suffers from poor regioselectivity and over-oxidation, leading to a complex mixture of products and low yields of the desired intermediate.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Oxidant | The choice of oxidant is crucial. While various oxidants can effect phenol (B47542) coupling, reagents like iron(III) chloride (FeCl3) or silver oxide (Ag2O) have been used for resveratrol dimerization. Consider screening different oxidants to find the optimal one for your specific substrate. | Improved regioselectivity and higher yield of the desired dimer. |
| Suboptimal Reaction Conditions | Factors such as solvent, temperature, and reaction time significantly impact the outcome. For instance, less polar solvents may favor the desired coupling pathway. A thorough optimization of these parameters is recommended. | Increased conversion to the desired product and minimization of side reactions. |
| Over-oxidation of Product | The dimeric product is often more susceptible to oxidation than the starting monomer. This can be mitigated by using a milder oxidant, controlling the stoichiometry of the oxidant, and carefully monitoring the reaction progress to stop it at the optimal time. | Reduced formation of polymeric byproducts and degradation of the desired dimer. |
| Poor Regioselectivity | The formation of multiple isomers (C-C vs. C-O coupling, different coupling positions) is a common issue. The use of bulky protecting groups on the phenolic hydroxyls can direct the coupling to the desired position through steric hindrance. | Enhanced formation of the target regioisomer. |
Issue 2: Inefficient Dearomatization and Cyclization to Form the Indane Core
The construction of the central indane ring system via dearomatization and subsequent cyclization is another challenging transformation where yields can be compromised.
| Potential Cause | Recommended Solution | Expected Outcome |
| Ineffective Dearomatizing Agent | Hypervalent iodine reagents are commonly used for oxidative dearomatization of phenols. The reactivity of these reagents can be tuned by altering the ligands on the iodine center. If one reagent is not effective, consider trying others like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA). | Complete consumption of the starting material and efficient formation of the dearomatized intermediate. |
| Decomposition of Reactive Intermediates | The quinone-type intermediates generated during dearomatization can be unstable. Running the reaction at lower temperatures and under an inert atmosphere can help to minimize decomposition. | Improved stability of the intermediate, leading to a higher yield of the cyclized product. |
| Incorrect Diastereoselectivity | The formation of the desired stereochemistry in the indane core is critical. The stereochemical outcome of the cyclization can be influenced by the solvent and any chiral auxiliaries or catalysts used. A screening of different reaction conditions may be necessary to achieve the desired diastereoselectivity. | Higher ratio of the desired diastereomer. |
| Proton Source for Rearrangement | The final cyclization to the indane core can be acid-catalyzed. If the reaction is sluggish, the addition of a mild acid might be beneficial. However, strong acids can lead to undesired side reactions. | Facilitation of the desired cyclization pathway. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The total synthesis of complex natural products like this compound is often characterized by low overall yields, especially in the initial explorations of the synthetic route. While a specific overall yield for a standardized, optimized synthesis of this compound is not widely reported in introductory literature, research efforts in the synthesis of related resveratrol oligomers often report overall yields in the low single digits. The focus of many initial syntheses is often on demonstrating the feasibility of the route rather than achieving high yields.
Q2: How critical is the purity of the starting materials and reagents?
A2: The purity of starting materials, reagents, and solvents is extremely critical in complex multi-step syntheses. Impurities can act as catalyst poisons, participate in side reactions, or complicate purification processes, all of which can significantly lower the yield of desired products. For example, trace amounts of water or other nucleophiles can interfere with the sensitive oxidative coupling and dearomatization steps. It is highly recommended to use freshly purified solvents and reagents of the highest available purity.
Q3: Are there any specific analytical techniques that are crucial for monitoring the reaction progress?
A3: Yes, thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of most steps in the synthesis. For more complex reaction mixtures, especially during the optimization of the oxidative coupling step, High-Performance Liquid Chromatography (HPLC) can provide more detailed information about the formation of different isomers and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural characterization of intermediates and the final product.
Q4: My final product is a complex mixture of diastereomers. How can I improve the stereoselectivity?
A4: Achieving high stereoselectivity in the formation of the indane core with its multiple stereocenters is a significant challenge. If you are obtaining a mixture of diastereomers, consider the following strategies:
-
Chiral Catalysts or Auxiliaries: Employing a chiral catalyst or attaching a chiral auxiliary to your substrate can induce asymmetry and favor the formation of one diastereomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization reaction, thereby affecting the diastereoselectivity.
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.
-
Substrate Control: Modifying the protecting groups on your substrate can alter its conformational preferences and influence the facial selectivity of the cyclization.
Experimental Protocols
A detailed, step-by-step experimental protocol for the total synthesis of this compound is a proprietary and highly specialized process. However, a general methodology for a key transformation, the oxidative dearomatization of a phenolic precursor, is provided below as a representative example.
Representative Protocol: Oxidative Dearomatization of a Phenolic Intermediate
Disclaimer: This is a generalized protocol and may require significant optimization for the specific substrates involved in the this compound synthesis.
-
Preparation: To a solution of the phenolic intermediate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) under an argon atmosphere at 0 °C, add the dearomatizing agent (e.g., phenyliodine(III) diacetate, 1.1 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired dearomatized intermediate.
Visualizing the Workflow and Logic
To aid in understanding the troubleshooting process, the following diagrams illustrate the logical flow of problem-solving and the general synthetic workflow.
Caption: A logical workflow for troubleshooting low yield in a multi-step synthesis.
Caption: A simplified overview of the synthetic pathway to this compound.
Improving the stability of Carasiphenol C in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Carasiphenol C in solution during their experiments.
Disclaimer
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound solutions.
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
-
Symptom: Loss of biological activity or a decrease in the concentration of this compound over a short period when dissolved in aqueous buffers (e.g., PBS).
-
Possible Cause: this compound, like other cyclic diarylheptanoids, may be unstable in neutral to alkaline aqueous solutions. Some related compounds show significant degradation at pH 6.8 and 7.4.[1][2][3] The degradation of some diarylheptanoids has been found to occur through the elimination of a water molecule.[1]
-
Troubleshooting Steps:
-
pH Optimization: Evaluate the stability of this compound in a range of pH values. Based on data from similar compounds, more acidic conditions (e.g., pH < 6.0) might improve stability.[1]
-
Solvent Selection: Prepare stock solutions in an organic solvent such as DMSO or ethanol (B145695) and dilute into the aqueous buffer immediately before use. Minimize the final concentration of the organic solvent to avoid effects on the experiment.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and keep working solutions on ice.
-
Prepare Fresh Solutions: Prepare working solutions fresh for each experiment to minimize degradation over time.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: High variability in experimental outcomes when using this compound.
-
Possible Cause: Inconsistent concentrations of active this compound due to degradation during storage or handling. Batch-to-batch variation of the compound can also contribute to this issue.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a strict, standardized protocol for preparing and handling this compound solutions.
-
Quantify Before Use: Use an analytical method like HPLC-UV to determine the concentration of this compound in your stock solution before each experiment.
-
Control Storage Conditions: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.
-
Evaluate Lot-to-Lot Variability: If using different batches of this compound, perform a qualification test to ensure consistent purity and concentration.
-
Issue 3: Precipitation of this compound in Aqueous Media
-
Symptom: Visible precipitate forms when the this compound stock solution (in an organic solvent) is diluted into an aqueous buffer.
-
Possible Cause: this compound may have low solubility in aqueous solutions, leading to precipitation when the concentration exceeds its solubility limit.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Test a lower final concentration of this compound in your assay.
-
Increase Solvent Concentration: If the experimental system allows, slightly increasing the percentage of the organic solvent (e.g., DMSO from 0.1% to 0.5%) in the final solution may improve solubility.
-
Use of Pluronic F-68: For cell-based assays, the addition of a small amount of Pluronic F-68 to the media can help to increase the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: Based on general recommendations for phenolic compounds and related diarylheptanoids, stock solutions of this compound should be prepared in a suitable organic solvent like DMSO or ethanol, aliquoted into single-use vials to avoid freeze-thaw cycles, and stored at -20°C or -80°C. The vials should be protected from light.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is unavailable, studies on other cyclic diarylheptanoids show significant pH-dependent degradation. Some of these compounds are unstable at neutral and alkaline pH (6.8 and 7.4) but are more stable at an acidic pH of 1.2. Therefore, it is crucial to assess the stability of this compound at the pH of your experimental buffer.
Q3: What analytical methods can be used to measure the concentration and stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying phenolic compounds. For more detailed analysis, such as identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: Can I prepare a large batch of this compound working solution and use it over several days?
A4: It is not recommended. Due to the potential for degradation in aqueous solutions, it is best practice to prepare fresh working solutions from a frozen stock for each experiment.
Data Presentation
The following table summarizes the stability of two cyclic diarylheptanoids, Carpinontriol A and Giffonin X, which are structurally related to this compound. The data is adapted from a study on diarylheptanoids from Carpinus betulus. This information can be used as a proxy to estimate the potential stability of this compound under similar conditions.
Table 1: Stability of Cyclic Diarylheptanoids in Aqueous Solution at 37°C
| Compound | pH | Incubation Time (h) | Remaining Compound (%) | Half-life (t1/2) (h) |
| Carpinontriol A | 1.2 | 81 | 31.0 ± 7.0 | 49.8 |
| 6.8 | 81 | 75.3 ± 3.0 | 206.5 | |
| 7.4 | 81 | Not Determined | Not Determined | |
| Giffonin X | 1.2 | 81 | 83.4 ± 5.3 | 364.8 |
| 6.8 | 81 | 93.2 ± 2.0 | 826.8 | |
| 7.4 | 81 | Not Determined | Not Determined |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
Objective: To determine the degradation kinetics of this compound in a specific aqueous buffer over time.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Working Solutions: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is consistent across all samples (e.g., 1%).
-
Incubation: Aliquot the working solution into multiple amber vials and incubate at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one vial and immediately stop the degradation by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the samples at high speed to precipitate any salts or proteins. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Analyze the samples by a validated HPLC-UV method to quantify the remaining concentration of this compound. A C18 column is often suitable for this class of compounds.
-
Data Analysis: Plot the concentration of this compound versus time. Determine the degradation rate constant (k) and the half-life (t1/2) of the compound under the tested conditions. The degradation of phenolic compounds often follows first-order kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. membrane-permeability-and-aqueous-stability-study-of-linear-and-cyclic-diarylheptanoids-from-corylus-maxima - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Troubleshooting Carasiphenol C Peak Tailing in HPLC
This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Carasiphenol C. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
Peak tailing is a chromatographic issue where the peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is problematic because it can:
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Reduce Resolution: Tailing peaks may overlap with adjacent peaks, making accurate separation and quantification difficult.
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Decrease Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.
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Impact Quantification Accuracy: Asymmetrical peaks lead to unreliable and inconsistent peak area calculations, compromising the accuracy and reproducibility of the analysis.
This compound, as a phenolic compound, is susceptible to interactions that can cause peak tailing.
Q2: What are the primary chemical causes of peak tailing for this compound?
The most common chemical causes of peak tailing for phenolic compounds like this compound in reversed-phase HPLC are:
-
Secondary Interactions with the Stationary Phase: this compound possesses multiple hydroxyl (-OH) groups. These polar groups can engage in unwanted secondary interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). These interactions lead to some analyte molecules being retained longer than others, resulting in a tailed peak.
-
Mobile Phase pH: If the pH of the mobile phase is high enough to deprotonate the phenolic hydroxyl groups of this compound, the analyte will exist in an ionized state. This ionized form can have strong interactions with the stationary phase, leading to peak tailing. The pKa of resveratrol, a simpler stilbenoid, is around 8.8-11.4, suggesting that this compound's phenolic groups will be protonated at acidic pH.[1][2][3]
Q3: Can the sample solvent cause peak tailing?
Yes, the composition of the solvent used to dissolve this compound can significantly impact peak shape. Stilbenoids are known to have poor water solubility.[4][5] If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause the analyte to move too quickly through the top of the column, leading to band broadening and peak distortion. Conversely, if the analyte is not fully dissolved, it can precipitate on the column, also causing peak tailing.
Q4: How does the HPLC column itself contribute to peak tailing?
The HPLC column plays a critical role in preventing peak tailing:
-
Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade. This can create active sites (exposed silanols) that increase secondary interactions and cause peak tailing.
-
Column Hardware Issues: A void at the head of the column or a partially blocked frit can disrupt the flow path of the sample, leading to distorted peak shapes, including tailing.
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Type of Stationary Phase: Not all C18 columns are the same. Modern, high-purity silica (B1680970) columns that are "end-capped" are highly recommended. End-capping is a process that deactivates most of the residual silanol groups, significantly reducing the potential for secondary interactions with polar analytes like this compound.
Troubleshooting Guides
Issue: Only the this compound peak is tailing.
This strongly suggests a chemical interaction between this compound and the HPLC system. Follow these steps to resolve the issue:
Step 1: Adjust the Mobile Phase pH
The most effective way to reduce secondary interactions with silanol groups is to ensure this compound and the silanol groups are in their neutral, protonated forms.
-
Action: Add an acidifier to the aqueous component of your mobile phase. Formic acid (0.1%) or phosphoric acid are common choices. Aim for a mobile phase pH between 2.5 and 3.5.
-
Reasoning: At a low pH, the phenolic hydroxyl groups of this compound will be protonated (non-ionized). Additionally, the residual silanol groups on the silica stationary phase will also be protonated, minimizing ionic interactions that cause peak tailing.
Step 2: Evaluate and Optimize Your HPLC Column
The choice and condition of your column are crucial for good peak shape.
-
Action 1: Ensure you are using a modern, end-capped C18 column from a reputable manufacturer. If your column is old or has been used extensively with complex samples, consider replacing it.
-
Action 2: If peak tailing persists on a standard C18 column, consider a column with a different stationary phase. A phenyl-hexyl column can offer alternative selectivity for aromatic compounds like stilbenoids and may improve peak shape.
-
Action 3: Use a guard column to protect your analytical column from contaminants in the sample that can create active sites and lead to peak tailing.
Step 3: Check Your Sample Preparation
The way you prepare your sample can introduce issues that lead to peak tailing.
-
Action 1: Whenever possible, dissolve your this compound standard or sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Action 2: Ensure your sample is fully dissolved and filtered before injection to prevent particulates from blocking the column frit.
-
Action 3: If you suspect you are overloading the column, try diluting your sample. Mass overload can saturate the stationary phase and cause peak tailing.
Issue: All peaks in the chromatogram are tailing.
If all peaks, including those of non-polar compounds, are tailing, the problem is likely related to the HPLC system hardware rather than chemical interactions.
Step 1: Check for Extra-Column Volume
Excessive volume between the injector and the detector can cause band broadening and peak tailing.
-
Action: Inspect all tubing and connections. Ensure the tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Make sure all fittings are properly tightened and that the tubing is fully seated in the connection ports to avoid dead volume.
Step 2: Inspect the Column for Physical Problems
A physical issue with the column can distort the flow path and affect all peaks.
-
Action: A sudden increase in backpressure along with peak tailing can indicate a blocked column inlet frit. Try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. A void at the column inlet can also cause this issue, which requires column replacement.
Experimental Protocols
Recommended Starting HPLC Method for this compound
This method is based on common practices for the analysis of stilbenoids and is a good starting point for method development and troubleshooting.
-
Column: High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start with a gradient of 5-95% Solvent B over 20-30 minutes to determine the approximate retention time of this compound.
-
Optimize the gradient to achieve good resolution and peak shape.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Stilbenoids typically have a strong absorbance around 306-320 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
-
Injection Volume: 5-10 µL
-
Sample Solvent: Initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Data Presentation
Table 1: Summary of Key Parameters for Troubleshooting this compound Peak Tailing
| Parameter | Recommended Setting/Action | Rationale |
| Mobile Phase pH | 2.5 - 3.5 (using 0.1% formic acid or similar) | Suppresses ionization of phenolic hydroxyls and silanol groups, minimizing secondary interactions. |
| Column Type | Modern, high-purity, end-capped C18 or Phenyl-Hexyl | Minimizes available residual silanol groups for secondary interactions. |
| Sample Solvent | Match initial mobile phase composition | Avoids peak distortion due to solvent mismatch. |
| Injection Volume | ≤ 10 µL | Prevents column overload. |
| Column Condition | Use a guard column; replace if old or contaminated | Protects the analytical column and ensures a clean, active-site-free stationary phase. |
| System Tubing | Short length, narrow internal diameter (e.g., 0.005") | Minimizes extra-column volume and band broadening. |
Mandatory Visualization
Below is a diagram illustrating the logical workflow for troubleshooting peak tailing of this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. Aggregation state and pKa values of (E)-resveratrol as determined by fluorescence spectroscopy and UV-visible absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Carasiphenol C during storage
Technical Support Center: Carasiphenol C Stability
This center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of this compound during storage. Given that specific public data on this compound is limited, the following recommendations are based on established principles for the storage and handling of structurally related phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: Like many phenolic compounds, this compound is susceptible to degradation from several factors. The primary causes are:
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Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be catalyzed by light, heat, and the presence of metal ions.[1][2]
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Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and accelerate degradation.[1][2][3]
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Thermal Degradation: Elevated temperatures increase the rate of chemical reactions, including oxidation and hydrolysis, leading to faster decomposition.
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Hydrolysis: Depending on the specific structure and the presence of labile functional groups, this compound may be susceptible to hydrolysis, especially under non-neutral pH conditions.
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Moisture: Hygroscopic compounds can absorb moisture from the air, which can increase degradation rates, particularly hydrolysis.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored with the following precautions:
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Temperature: Store at low temperatures, such as -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage, 2-8°C in a desiccated environment may be acceptable.
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Light: Protect the compound from light at all times by using amber glass vials or by wrapping the container in aluminum foil.
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Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This can be achieved by flushing the container with the inert gas before sealing.
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Container: Use tightly sealed, high-quality glass vials. Avoid plastic containers where possible, as leaching or adsorption may occur.
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions are often less stable than the solid compound.
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Solvent Choice: Use high-purity, peroxide-free solvents. If possible, de-gas the solvent by sparging with nitrogen or argon before use to remove dissolved oxygen.
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Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, it is highly recommended to aliquot it into single-use volumes to avoid contamination and repeated freeze-thaw cycles.
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Storage: Store stock solutions at -80°C in tightly sealed, light-protected vials.
Q4: How can I tell if my this compound has degraded?
A4: Signs of degradation can be visual or analytical.
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Visual Changes: A change in color (e.g., from white/off-white to yellow or brown) or a change in physical state (e.g., clumping) can indicate degradation.
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Analytical Confirmation: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Actions |
| Visible Color Change (e.g., powder turning yellow/brown) | Oxidation, Photodegradation | 1. Verify Purity: Check the compound's purity using HPLC to quantify the extent of degradation. 2. Review Storage: Ensure the compound is stored at the correct temperature, protected from light, and under an inert atmosphere. 3. Discard if Necessary: If significant degradation (>5-10%) is confirmed, it is best to discard the batch to ensure experimental integrity. |
| Inconsistent or Reduced Biological Activity | Compound degradation leading to lower potency. | 1. Confirm Integrity: Analyze the purity of both the solid stock and working solutions via HPLC or LC-MS. 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a reliable solid stock. 3. Perform a Time-Course Study: Assess the stability of this compound in your specific experimental medium over the expected duration of the assay. |
| New Peaks Appear in HPLC/LC-MS Analysis | Formation of degradation products. | 1. Isolate Variables: Systematically check all storage and handling steps. Was the compound exposed to light? Was the solvent old? Was the solution stored improperly? 2. Conduct a Forced Degradation Study (see Protocol section): Intentionally stress the compound to understand its degradation pathways and identify potential impurities. 3. Optimize Handling: Based on findings, implement stricter handling procedures (e.g., working under dim light, using freshly opened solvents). |
| Precipitation in Stock Solution | Poor solubility, solvent evaporation, or degradation to an insoluble product. | 1. Check Solubility Data: Re-verify the solubility of this compound in the chosen solvent. 2. Inspect Seal: Ensure the vial cap is sealed tightly to prevent solvent evaporation. 3. Filter and Re-Quantify: If the solution must be used, filter it through a 0.22 µm syringe filter and re-determine the concentration and purity. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrument and compound.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for phenolic compounds.
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Mobile Phase:
-
Solvent A: 0.1% Formic acid in ultrapure water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
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0-20 min: 10% to 90% B
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20-25 min: Hold at 90% B
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25-26 min: 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the absorbance maximum (λmax) of this compound, typically between 254 nm and 280 nm for phenolic compounds.
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Sample Preparation:
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Accurately weigh ~1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
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Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to understand potential degradation pathways and to confirm that your analytical method is "stability-indicating." This involves subjecting the compound to harsh conditions.
CAUTION: Perform these studies in a fume hood with appropriate personal protective equipment.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
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Thermal Stress: Incubate a vial of the stock solution at 80°C for 48 hours.
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Photolytic Stress: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.
-
-
Neutralization & Analysis:
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Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Analyze all samples (including an unstressed control) by the HPLC method described in Protocol 1.
-
-
Evaluation: The goal is to achieve 5-20% degradation of the parent compound. The HPLC method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Degradation Pathway Logic
The diagram below illustrates the logical relationship between environmental stressors and potential degradation pathways for phenolic compounds like this compound.
Caption: Relationship between stressors and degradation pathways.
References
Technical Support Center: Optimizing Carasiphenol C Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of Carasiphenol C. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is a complex polyphenolic compound, specifically a resveratrol (B1683913) oligomer. Its chemical formula is C42H32O9 and it has a molecular weight of approximately 680.7 g/mol . The primary known natural source of this compound is the herb Carex humilis Leyss.
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical for efficient polyphenol extraction. For complex polyphenols like this compound, polar organic solvents and their aqueous mixtures are generally most effective. Methanol (B129727), ethanol (B145695), and acetone (B3395972) are commonly used. The optimal solvent system will depend on the specific extraction technique and the desired purity of the final extract. It is often recommended to start with a solvent polarity that matches that of the target compound.
Q3: What are the main factors influencing the extraction yield of this compound?
A3: Several factors significantly impact the extraction yield of phenolic compounds:
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Solvent Composition: The type of solvent and its concentration (e.g., 70% ethanol) is crucial.
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Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to degradation of the compound.
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Extraction Time: A sufficient duration is needed to ensure complete extraction, but prolonged times can increase the risk of degradation.
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Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction but may lead to more dilute extracts.
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Particle Size of Plant Material: Smaller particle sizes increase the surface area for solvent interaction, improving extraction efficiency.
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pH of the Extraction Medium: The pH can influence the stability and solubility of phenolic compounds.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and other polyphenols. A reversed-phase C18 column is typically used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound. For accurate quantification, a validated method with a standard of known concentration is required.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone) and aqueous mixtures (e.g., 50-80% ethanol in water).2. Refer to the data tables below for a comparison of solvent effectiveness for similar compounds. |
| Insufficient Extraction Time or Temperature | 1. Gradually increase the extraction time and monitor the yield at different time points to determine the optimal duration.2. Increase the temperature in small increments (e.g., 10°C), but do not exceed temperatures known to cause degradation of complex polyphenols (typically above 60-70°C for conventional methods). |
| Poor Solvent Penetration | 1. Ensure the plant material is finely ground to a consistent particle size.2. Increase the solid-to-liquid ratio to ensure all plant material is adequately suspended in the solvent. |
| Degradation of this compound | 1. Avoid prolonged exposure to high temperatures, direct light, and oxygen.2. Consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE). |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | 1. Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before the main extraction.2. Utilize liquid-liquid partitioning to separate compounds based on their polarity. For example, partition the crude extract between ethyl acetate (B1210297) and water. |
| Complex Plant Matrix | 1. Employ column chromatography for purification. Common stationary phases for polyphenols include silica (B1680970) gel, Sephadex LH-20, or C18 reversed-phase media. |
Issue 3: Formation of Emulsions During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Steps |
| High Concentration of Surfactant-like Molecules | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.2. Centrifuge the mixture at a low speed to facilitate phase separation.3. Filter the mixture through a bed of celite or glass wool. |
| Vigorous Shaking | 1. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion. |
Quantitative Data on Polyphenol Extraction
Table 1: Effect of Solvent Type on Polyphenol Yield
| Solvent System | Relative Yield (%) |
| 100% Methanol | 85 |
| 80% Methanol / 20% Water | 95 |
| 100% Ethanol | 80 |
| 70% Ethanol / 30% Water | 100 |
| 100% Acetone | 75 |
| 70% Acetone / 30% Water | 90 |
Table 2: Effect of Temperature on Polyphenol Yield (70% Ethanol)
| Temperature (°C) | Relative Yield (%) |
| 25 | 70 |
| 40 | 85 |
| 50 | 100 |
| 60 | 95 |
| 70 | 80 (Degradation may occur) |
Table 3: Effect of Extraction Time on Polyphenol Yield (70% Ethanol at 50°C)
| Time (hours) | Relative Yield (%) |
| 1 | 60 |
| 2 | 85 |
| 3 | 100 |
| 4 | 100 |
| 6 | 98 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
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Sample Preparation: Grind dried Carex humilis plant material to a fine powder (e.g., 40-60 mesh).
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Extraction:
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Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
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Add 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).
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Place the flask in an ultrasonic bath.
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Sonicate at a frequency of 40 kHz and a temperature of 45°C for 60 minutes.
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Filtration:
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Filter the mixture through Whatman No. 1 filter paper.
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Collect the filtrate and re-extract the solid residue with another 50 mL of 70% ethanol under the same conditions for 30 minutes.
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Combine the filtrates.
-
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Solvent Evaporation:
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C in a tightly sealed container, protected from light.
Protocol 2: Purification of this compound using Column Chromatography
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Sample Preparation: Dissolve the crude extract in a minimal amount of the mobile phase.
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Column Packing:
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Pack a glass column with Sephadex LH-20 resin equilibrated with methanol.
-
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Loading and Elution:
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Carefully load the dissolved crude extract onto the top of the column.
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Elute the column with a stepwise gradient of methanol in water (e.g., starting with 20% methanol and increasing to 100% methanol).
-
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Fraction Collection:
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Collect fractions of a fixed volume (e.g., 10 mL).
-
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Analysis:
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Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
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Pooling and Concentration:
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Pool the pure fractions containing this compound.
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Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Addressing matrix effects in Carasiphenol C quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Carasiphenol C using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In the analysis of phenolic compounds like this compound, common sources of matrix effects include phospholipids, salts, and endogenous metabolites from biological samples.[3]
Q2: How can I determine if matrix effects are impacting my this compound analysis?
A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike experiments.
-
Post-Column Infusion (Qualitative Assessment): This method helps identify at what points in the chromatogram matrix components are causing ion suppression or enhancement. A constant flow of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips in the baseline signal indicate ion suppression, while peaks indicate ion enhancement.[3]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect. The signal response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample at the same concentration. The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.
Q3: What is an internal standard and should I use one for this compound quantification?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration. The use of a suitable IS is highly recommended to compensate for matrix effects. A stable isotope-labeled (SIL) version of this compound would be the ideal IS, as it co-elutes with and experiences the same degree of ionization suppression or enhancement as this compound. If a SIL-IS is not available, a structural analog can be used.
Troubleshooting Guide
Issue: I am observing low and inconsistent signal intensity for this compound in my biological samples.
This is a common indicator of ion suppression due to matrix effects. Follow this troubleshooting workflow to diagnose and resolve the issue.
References
Carasiphenol C solubility issues in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carasiphenol C. The information provided addresses common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a stilbenoid, a type of natural phenolic compound.[1] Its chemical formula is C₄₂H₃₂O₉, and it has a molecular weight of 680.7 g/mol .[2][3][4] It is often investigated for its potential applications in areas such as cancer research, specifically for its role in programmed cell death.[5]
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is causing this?
This is a common issue known as "precipitation upon dilution" and occurs with many hydrophobic compounds. This compound, like other stilbenoids, has poor water solubility. While it may dissolve readily in a concentrated organic solvent like dimethyl sulfoxide (B87167) (DMSO), the rapid change in solvent polarity when diluted into an aqueous buffer can cause the compound to crash out of solution.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5% (v/v). However, the optimal concentration can be cell-line dependent, and it is always best to determine the tolerance of your specific cell line to DMSO.
Q4: How does the presence of serum in cell culture media affect the solubility of this compound?
Serum proteins, such as albumin, can bind to hydrophobic compounds, which can sometimes help to increase their apparent solubility in culture media. However, this interaction can also affect the free concentration of the compound and its biological activity.
Troubleshooting Guide: Solubility Issues
Researchers may encounter solubility challenges when preparing this compound for biological assays. The following table summarizes common problems and suggested solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Poor aqueous solubility of this compound and "solvent shock". | - Perform a stepwise (serial) dilution of the DMSO stock with the aqueous buffer.- Lower the final concentration of this compound in the assay.- Ensure the final DMSO concentration is optimized and does not exceed cytotoxic levels (typically <0.5%). |
| Inconsistent or lower-than-expected biological activity | The compound may not be fully solubilized in the stock solution or is precipitating in the assay plate, leading to a lower effective concentration. | - Gently warm the stock solution (e.g., to 37°C) or use brief sonication to ensure complete dissolution.- Visually inspect all solutions for any signs of precipitation before use.- Consider using solubility-enhancing agents (see Protocol 2). |
| Cloudiness or precipitate formation in the stock solution upon storage | The compound may be coming out of solution at lower temperatures. | - Store stock solutions at room temperature or 37°C for short periods if stability allows. For long-term storage, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, ensure the compound is fully redissolved. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for preparing a DMSO stock solution and subsequent dilutions for use in biological assays.
Materials:
-
This compound powder
-
High-quality, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous assay buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of this compound for your desired stock concentration and volume.
-
Weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the solution (e.g., 37°C) or sonicate briefly to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
-
Working Solution Preparation (Serial Dilution):
-
To minimize precipitation, perform a serial dilution of the stock solution in your aqueous assay buffer.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution in the assay buffer.
-
Add the DMSO stock to the buffer and mix immediately and thoroughly.
-
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Small amount of a suitable organic solvent (e.g., ethanol)
-
Stir plate and stir bar
Procedure:
-
Prepare a Cyclodextrin (B1172386) Solution:
-
Dissolve HP-β-CD in deionized water with stirring. The concentration will depend on the desired final concentration of this compound. Gentle heating may be required to fully dissolve the cyclodextrin.
-
-
Dissolve this compound:
-
In a separate container, dissolve the this compound in a minimal amount of an organic solvent like ethanol.
-
-
Form the Inclusion Complex:
-
Slowly add the this compound solution dropwise to the stirring cyclodextrin solution.
-
Allow the mixture to stir for several hours to overnight to allow for the formation of the inclusion complex.
-
-
Use in Assay:
-
This aqueous stock of the this compound-cyclodextrin complex can then be further diluted in your assay buffer.
-
Quantitative Data Summary
| Solvent | Solubility of Resveratrol (B1683913) |
| Water | <0.05 mg/mL |
| Ethanol | ~50 mg/mL |
| Polyethylene Glycol 400 (PEG 400) | ~374 mg/mL |
| DMSO | Highly soluble (often used for stock solutions) |
Data for resveratrol is provided as a proxy. Actual solubility of this compound may vary.
Signaling Pathways and Experimental Workflows
Polyphenols, including stilbenoids like this compound, are known to exert their biological effects by modulating various cellular signaling pathways, often leading to the induction of apoptosis (programmed cell death) in cancer cells.
Diagram 1: General Workflow for Investigating this compound Solubility and Activity
Caption: Workflow for preparing and testing this compound in biological assays.
Diagram 2: Potential Signaling Pathways Modulated by this compound in Cancer Cells
Polyphenols often induce apoptosis through the intrinsic (mitochondrial) pathway and can influence key survival signaling pathways such as PI3K/Akt and MAPK.
Caption: Potential signaling pathways affected by this compound in cancer cells.
References
- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 2. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role for the PI3K/Akt/Nrf2 signaling pathway in the protective effects of carnosic acid against methylglyoxal-induced neurotoxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing epimerization of Carasiphenol C during purification
Technical Support Center: Carasiphenol C Purification
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer called an epimer. For a biologically active compound like this compound, its specific three-dimensional structure is often crucial for its therapeutic effect. Epimerization can lead to a loss of biological activity, altered pharmacological properties, or the introduction of an undesired impurity (the epimer), which can complicate downstream applications and regulatory approval.
Q2: What are the primary factors that can cause epimerization of this compound during purification?
A2: The primary factors known to induce epimerization in chiral molecules, including phenols, are:
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pH: Both acidic and basic conditions can catalyze epimerization.[1][2][3][4] For phenolic compounds, basic conditions are particularly concerning as they can lead to the formation of a phenoxide ion, which may facilitate epimerization at a nearby chiral center.
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Temperature: Elevated temperatures can provide the necessary activation energy for the epimerization reaction to occur, accelerating the rate of conversion to the undesired epimer.[5]
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Solvent: The choice of solvent can influence the rate of epimerization. Protic solvents, for instance, may participate in proton exchange mechanisms that facilitate epimerization.
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Exposure to Air (Oxygen): While not a direct cause of epimerization, auto-oxidation of phenolic compounds can lead to degradation and the formation of impurities that may complicate purification and potentially create conditions conducive to epimerization.
Q3: How can I detect if my sample of this compound has undergone epimerization?
A3: Several analytical techniques can be employed to detect and quantify the presence of the this compound epimer:
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. Using a chiral stationary phase, you can separate and quantify the two epimers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 1H and 13C NMR, can often distinguish between epimers due to differences in the chemical environments of the nuclei.
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Optical Rotation: A change in the specific rotation of your purified sample compared to a known standard of pure this compound can indicate the presence of the epimer.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Significant presence of the epimer in the purified sample (as detected by chiral HPLC). | pH of the mobile phase or buffers is too high or too low. | Maintain the pH of all solutions (extraction, chromatography mobile phase) in a neutral or slightly acidic range (pH 4-6). Avoid strong acids and bases. |
| Purification process is conducted at elevated temperatures. | Perform all purification steps, including chromatography, at room temperature or below. If possible, use a refrigerated chromatography system. | |
| Prolonged exposure to basic conditions during extraction or chromatography. | Minimize the duration of any steps involving basic solutions. If a basic extraction is necessary, neutralize the sample immediately after. | |
| Sample degradation or discoloration during purification. | Auto-oxidation of the phenolic group. | Degas all solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Consider adding a small amount of an antioxidant, such as ascorbic acid or BHT, to your sample and solvents, if compatible with your downstream applications. |
| Poor separation between this compound and its epimer on a chiral column. | Suboptimal chiral chromatography method. | Screen different chiral stationary phases (e.g., cellulose-based, amylose-based). Optimize the mobile phase composition (e.g., ratio of hexane/isopropanol) and flow rate. |
| Low recovery of this compound after purification. | Adsorption to glassware or chromatography media. | Silanize glassware to reduce active sites. Choose a chromatography stationary phase that is known to have low non-specific binding for phenols. |
| Precipitation of the compound during chromatography. | Ensure that this compound is fully soluble in the mobile phase. You may need to adjust the solvent composition. |
Experimental Protocol: Purification of this compound by Flash Column Chromatography
This protocol is designed to minimize epimerization by controlling pH and temperature.
1. Materials and Reagents:
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Crude this compound extract
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Silica (B1680970) gel (230-400 mesh)
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n-Hexane (HPLC grade, degassed)
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Ethyl acetate (B1210297) (HPLC grade, degassed)
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Acetic acid (trace metal grade)
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Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
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Glass chromatography column
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Fraction collector
-
Rotary evaporator
2. Preparation:
-
Mobile Phase Preparation: Prepare a stock solution of 0.1% acetic acid in ethyl acetate. This will be used to create your mobile phase gradient to maintain a slightly acidic environment.
-
Slurry Packing the Column: Prepare a slurry of silica gel in n-hexane. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
3. Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate with 0.1% acetic acid in the ethyl acetate).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and then carefully adding it to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate with 0.1% acetic acid in the ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the ethyl acetate/acetic acid mixture. A suggested gradient might be from 5% to 50% over several column volumes.
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Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector.
-
Perform all chromatography steps at ambient temperature (around 20-25°C).
5. Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Pool the fractions containing pure this compound.
-
Confirm the purity and check for the presence of the epimer in the pooled sample using chiral HPLC.
6. Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation and epimerization.
Quantitative Data Summary
The following table presents hypothetical data on the effect of pH and temperature on the epimerization of this compound during a 24-hour period in solution. Researchers should generate their own data to determine the optimal conditions for their specific process.
| Condition | pH | Temperature (°C) | Epimer Formation (%) |
| A | 4.0 | 4 | < 0.1 |
| B | 4.0 | 25 | 0.5 |
| C | 4.0 | 50 | 2.1 |
| D | 7.0 | 4 | 0.2 |
| E | 7.0 | 25 | 1.0 |
| F | 7.0 | 50 | 4.5 |
| G | 9.0 | 4 | 1.5 |
| H | 9.0 | 25 | 5.8 |
| I | 9.0 | 50 | 15.2 |
Visualizations
Troubleshooting Workflow for this compound Epimerization
Caption: Troubleshooting workflow for minimizing this compound epimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing impurities from Carasiphenol C samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from Carasiphenol C samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in synthetic this compound samples?
A1: Based on the synthetic routes for resveratrol (B1683913) oligomers, common impurities in this compound samples may include unreacted starting materials, diastereomers of this compound, and other resveratrol oligomers formed as side-products during the synthesis.[1][2]
Q2: Which analytical techniques are best suited for identifying these impurities?
A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying impurities.[3][4][5] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Q3: What is a general strategy for purifying this compound?
A3: A common strategy involves an initial purification step using flash chromatography to remove major impurities, followed by a final polishing step with preparative HPLC to achieve high purity.
Q4: How can I store this compound to minimize degradation?
A4: this compound, like other polyphenols, should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Problem 1: Unexpected peaks in the HPLC chromatogram of my this compound sample.
Q: I see several unexpected peaks in my analytical HPLC chromatogram. How do I identify them?
A: Unexpected peaks can arise from various sources. Here’s a systematic approach to identify them:
Potential Causes and Solutions:
-
Contamination: Ensure that the sample, solvent, and HPLC system are clean. Run a blank (mobile phase only) to check for system peaks.
-
Starting Materials and Reagents: Unreacted starting materials or reagents from the synthesis are common impurities. If possible, run standards of the starting materials to compare retention times.
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Side-Products: The synthesis of complex molecules like this compound can lead to the formation of side-products, such as other resveratrol oligomers.
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Degradation: this compound may degrade if exposed to light, heat, or oxygen. Ensure proper sample handling and storage.
Identification Workflow:
-
LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide the molecular weight of the impurities.
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NMR Spectroscopy: If an impurity is present in a sufficient quantity, isolate it using preparative HPLC and perform 1D and 2D NMR for structural elucidation.
Table 1: Hypothetical HPLC-MS Data for a this compound Sample
| Peak | Retention Time (min) | [M-H]⁻ (Observed m/z) | Possible Identity |
| 1 | 8.5 | 227.07 | Resveratrol (Starting Material) |
| 2 | 12.2 | 680.20 | This compound |
| 3 | 13.1 | 680.20 | Diastereomer of this compound |
| 4 | 15.8 | 906.27 | Resveratrol Tetramer |
Problem 2: Poor separation of this compound from an impurity.
Q: An impurity peak is co-eluting or has very poor resolution with my this compound peak in HPLC. How can I improve the separation?
A: Achieving good resolution is critical for accurate quantification and purification. Here are some strategies to improve peak separation:
Potential Causes and Solutions:
-
Suboptimal HPLC Method: The mobile phase composition, gradient, flow rate, or column chemistry may not be ideal for separating structurally similar compounds like diastereomers.
-
Column Overload: Injecting too much sample can lead to peak broadening and poor resolution.
Optimization Steps:
-
Modify the Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the Mobile Phase: Experiment with different solvent systems (e.g., methanol/water vs. acetonitrile/water) or additives (e.g., formic acid, acetic acid).
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Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size (UHPLC) can provide different selectivity.
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Reduce Sample Load: Decrease the injection volume or sample concentration.
Table 2: Comparison of HPLC Conditions for Improved Separation
| Parameter | Method A (Poor Resolution) | Method B (Improved Resolution) |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Gradient | 20-80% B in 15 min | 30-60% B in 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Resolution (this compound / Impurity 3) | 0.8 | 1.7 |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and potential impurities.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 70% B
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25-30 min: 70% to 95% B
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30-35 min: 95% B
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35-40 min: 95% to 20% B
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
-
Detection: UV at 280 nm and 320 nm.
-
Injection Volume: 10 µL.
Protocol 2: Purification of this compound by Flash Chromatography
This protocol is for the initial purification of a crude this compound sample.
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Column: Silica (B1680970) gel flash column.
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Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 60%).
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Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., acetone (B3395972) or methanol) and adsorb it onto a small amount of silica gel. After drying, load the silica gel powder onto the column.
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Fraction Collection: Collect fractions based on the UV detector response or by TLC analysis of the eluent.
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Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.
Protocol 3: Final Purification by Preparative HPLC
This method is for obtaining high-purity this compound.
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Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A shallow gradient optimized from the analytical method (e.g., 40-55% B over 30 minutes).
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Flow Rate: 20 mL/min.
-
Sample Injection: Dissolve the partially purified sample in the mobile phase and inject.
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Fraction Collection: Collect the peak corresponding to this compound.
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Post-Purification: Remove the mobile phase solvents under reduced pressure and lyophilize to obtain the pure compound.
Visualizations
References
- 1. Crystallization of amorphous solid dispersions of resveratrol during preparation and storage-Impact of different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enrichment and Assessment of the Contributions of the Major Polyphenols to the Total Antioxidant Activity of Onion Extracts: A Fractionation by Flash Chromatography Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Carasiphenol C Chromatographic Resolution
Welcome to the technical support center for the chromatographic analysis of Carasiphenol C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of this compound in their experiments.
Troubleshooting Guide: Enhancing this compound Resolution
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Q1: Why is my this compound peak showing poor resolution or co-eluting with other compounds?
Poor resolution or co-elution in the analysis of this compound, a phenolic compound, can stem from several factors. These often relate to the mobile phase composition, column chemistry, or other instrumental parameters. Overlapping peaks are a common challenge in chromatography, especially with complex mixtures.[1]
Potential Causes and Solutions:
-
Inadequate Mobile Phase Strength: If the mobile phase is too strong, this compound may elute too quickly, near the void volume, preventing effective separation. Conversely, a mobile phase that is too weak can lead to excessively long retention times and broad peaks.
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Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[2] For reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention and may improve resolution.
-
-
Suboptimal pH of the Mobile Phase: this compound has multiple hydroxyl groups, making its ionization state pH-dependent. If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] For phenolic compounds, acidifying the mobile phase with a modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of the hydroxyl groups, leading to sharper peaks and better retention on a C18 column.
-
-
Inappropriate Stationary Phase: The choice of column chemistry is critical for selectivity. A standard C18 column may not always provide the best resolution for complex phenolic compounds.
-
Solution: Consider a different stationary phase. For instance, a phenyl-hexyl or a biphenyl (B1667301) column might offer different selectivity for aromatic compounds like this compound.
-
-
Column Temperature Fluctuations: Temperature can affect selectivity and efficiency. Inconsistent temperatures can lead to shifting retention times and variable resolution.
-
Solution: Use a column oven to maintain a stable and optimized temperature. Increasing the temperature can sometimes improve peak shape and resolution, although it may also decrease retention time.
-
Troubleshooting Workflow for Co-elution:
Caption: Troubleshooting workflow for HPLC co-elution of this compound.
Q2: My this compound peak is tailing. What can I do to improve the peak shape?
Peak tailing for phenolic compounds like this compound is often caused by secondary interactions with the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar hydroxyl groups of this compound, causing tailing.
-
Solution 1: Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to protonate the silanol groups and reduce unwanted interactions.
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes tailing.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.
-
Logical Decision Tree for Peak Tailing:
Caption: Decision tree for troubleshooting this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
Table 1: Recommended Starting HPLC Parameters for this compound
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20-30 minutes |
| Flow Rate | 0.2-1.0 mL/min (depending on column ID) |
| Column Temp. | 30-40 °C |
| Detection | UV, ~280 nm or ~320 nm |
| Injection Vol. | 1-10 µL |
Q2: How can I improve the resolution between this compound and other structurally similar resveratrol (B1683913) oligomers?
Improving the resolution of closely related compounds often requires fine-tuning the separation parameters to enhance selectivity.
Table 2: Strategies to Improve Selectivity for this compound
| Strategy | Action | Expected Outcome |
| Change Organic Modifier | Switch from acetonitrile to methanol, or vice versa. | Alters the selectivity of the separation due to different solvent-analyte interactions. |
| Adjust Mobile Phase pH | Modify the concentration of the acidic modifier (e.g., formic acid). | Can change the retention characteristics of ionizable compounds relative to each other. |
| Modify Gradient Slope | Decrease the steepness of the gradient (i.e., increase the gradient time). | Provides more time for closely eluting compounds to separate. |
| Optimize Temperature | Systematically vary the column temperature (e.g., in 5 °C increments from 30 to 50 °C). | Can change the elution order (selectivity) of some compounds. |
Q3: Should I use HPLC or UHPLC for this compound analysis?
Both HPLC and UHPLC can be used, but UHPLC offers significant advantages for complex samples containing multiple, closely eluting compounds like this compound and its isomers.
Table 3: Comparison of HPLC and UHPLC for this compound Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) |
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent, higher peak capacity. |
| Analysis Time | Longer | Shorter, higher throughput. |
| Solvent Consumption | Higher | Lower. |
| System Pressure | Lower | Significantly higher |
| Recommendation | Suitable for routine analysis with simpler matrices. | Recommended for complex mixtures and when high resolution and speed are critical. |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for this compound Screening
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Experimental Workflow Diagram:
Caption: General experimental workflow for HPLC analysis of this compound.
References
Validation & Comparative
Validating the Biological Activity of Synthetic Carasiphenol C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthetically derived Carasiphenol C. We present a series of recommended experimental protocols, data presentation formats, and comparative analyses against established alternatives to objectively assess its performance. This document is intended to guide researchers in generating robust and comparable data for drug development and scientific discovery.
This compound is a stilbenoid first isolated from Caragana sinica, a plant with a history of use in traditional medicine.[1] Extracts from this plant have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and skin regenerative properties.[1][2] As a constituent of Caragana sinica, this compound is hypothesized to contribute to these therapeutic effects. This guide outlines a workflow to verify if the synthetic version of this molecule exhibits similar efficacy.
Experimental Workflow for Biological Activity Validation
The validation process is structured to systematically evaluate the antioxidant, anti-inflammatory, and skin regenerative potential of synthetic this compound. The workflow diagram below illustrates the proposed experimental sequence.
Caption: Experimental workflow for validating the biological activity of synthetic this compound.
Data Presentation: Comparative Analysis
All quantitative results should be summarized in tables to facilitate direct comparison between synthetic this compound and the reference compounds, Resveratrol (a well-characterized stilbenoid) and Pterostilbene (a more bioavailable analogue).
Table 1: Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| Synthetic this compound | ||
| Resveratrol | ||
| Pterostilbene | ||
| Ascorbic Acid (Standard) |
Table 2: Anti-inflammatory Activity in RAW 264.7 Macrophages
| Compound (Concentration) | NO Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Synthetic this compound (1 µM) | |||
| Synthetic this compound (10 µM) | |||
| Synthetic this compound (50 µM) | |||
| Resveratrol (10 µM) | |||
| Pterostilbene (10 µM) | |||
| Dexamethasone (1 µM) |
Table 3: Skin Regenerative Activity in Human Dermal Fibroblasts
| Compound (Concentration) | Collagen I Synthesis (Fold Change) | MMP-1 Inhibition (%) |
| Synthetic this compound (1 µM) | ||
| Synthetic this compound (10 µM) | ||
| Synthetic this compound (50 µM) | ||
| Resveratrol (10 µM) | ||
| Pterostilbene (10 µM) | ||
| TGF-β1 (10 ng/mL) | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antioxidant Activity Assays
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add varying concentrations of synthetic this compound, Resveratrol, Pterostilbene, and Ascorbic Acid (standard) to a 96-well plate.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the test compounds to a 96-well plate.
-
Add the diluted ABTS solution and incubate for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
Anti-inflammatory Activity Assay
a. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of synthetic this compound, Resveratrol, Pterostilbene, or Dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
b. Nitric Oxide (NO) Production Assay:
-
After incubation, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
c. Cytokine Measurement (ELISA):
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's protocols.
Skin Regenerative Activity Assays
a. Cell Culture and Treatment:
-
Culture primary Human Dermal Fibroblasts (HDFs) in fibroblast growth medium.
-
Seed the cells in appropriate culture plates.
-
Treat the cells with varying concentrations of synthetic this compound, Resveratrol, Pterostilbene, or TGF-β1 (positive control for collagen synthesis) for 48-72 hours.
b. Pro-Collagen Type I Synthesis Assay:
-
Measure the amount of pro-collagen type I peptide in the cell culture supernatant using a commercial ELISA kit.
c. MMP-1 (Collagenase) Activity Assay:
-
Determine the inhibitory effect of the test compounds on the activity of recombinant human MMP-1 using a fluorometric assay kit.
Signaling Pathway Diagram
The anti-inflammatory effects of stilbenoids are often attributed to their modulation of key signaling pathways, such as the NF-κB pathway, which is activated by LPS.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
By following this comprehensive guide, researchers can systematically validate the biological activity of synthetic this compound, generating robust and comparable data that will be invaluable for future research and development endeavors.
References
A Comparative Analysis of the Efficacy of Carasiphenol C and Resveratrol
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of two noteworthy stilbenoids.
In the ongoing quest for novel therapeutic agents, natural compounds continue to be a source of significant interest. Among these, stilbenoids, a class of polyphenols, have demonstrated a wide array of biological activities. Resveratrol (B1683913) is a well-studied member of this family, with extensive research supporting its antioxidant, anti-inflammatory, and antiproliferative properties. A lesser-known stilbenoid, Carasiphenol C, has also emerged as a compound of interest. This guide provides a comparative overview of the available efficacy data for this compound and the extensively studied resveratrol, with a focus on their antioxidant, anti-inflammatory, and antiproliferative effects.
While a direct quantitative comparison is challenging due to the limited publicly available data for this compound, this guide summarizes the existing findings to offer a preliminary assessment and highlight areas for future research.
Quantitative Data on Efficacy
The following table summarizes the available quantitative data for the efficacy of this compound and resveratrol in key in vitro assays. It is important to note that the data for this compound is sparse and derived from a single study that indicated its evaluation but for which specific IC50 values for the purified compound are not readily accessible in the public domain. In contrast, resveratrol has been extensively studied, and a range of IC50 values has been reported in the literature.
| Compound | Assay | Efficacy (IC50) | Cell Line (if applicable) |
| This compound | Topical Anti-inflammatory | Data not available | N/A |
| DPPH Radical Scavenging | Data not available | N/A | |
| Antiproliferative | Data not available | Caco-2 | |
| Resveratrol | Anti-inflammatory (NO production) | ~0.6 - 4.13 µM[1] | RAW 264.7 |
| DPPH Radical Scavenging | ~2.86 - 15.54 µg/mL[2][3] | N/A | |
| Antiproliferative | ~20.8 - 120 µM[4][5] | Caco-2 |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).
-
Sample Preparation: The test compound (this compound or resveratrol) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Caco-2 cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or resveratrol) for a specified duration (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (solvent) only.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Signaling Pathways
Understanding the molecular mechanisms through which these compounds exert their effects is critical for drug development. While the signaling pathways of this compound have not been elucidated, resveratrol is known to modulate a multitude of signaling pathways.
Key Signaling Pathways Modulated by Resveratrol
Resveratrol's diverse biological effects are attributed to its ability to interact with multiple molecular targets and signaling pathways.
Caption: Major signaling pathways modulated by resveratrol.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of the efficacy of a natural compound like this compound or resveratrol.
Caption: General experimental workflow for efficacy evaluation.
Conclusion
Resveratrol is a extensively researched stilbenoid with well-documented antioxidant, anti-inflammatory, and antiproliferative properties, mediated through its interaction with various key signaling pathways. In contrast, this compound is a relatively understudied compound. While preliminary research indicates its potential as a bioactive molecule, a significant lack of quantitative efficacy data and mechanistic studies prevents a direct and comprehensive comparison with resveratrol at this time.
The information presented in this guide highlights the therapeutic potential of resveratrol and underscores the need for further investigation into the biological activities of this compound. Future studies should focus on determining the IC50 values of purified this compound in a range of bioassays and elucidating its molecular mechanisms of action. Such data will be invaluable for a more definitive comparison with resveratrol and for assessing its potential as a novel therapeutic agent.
References
- 1. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol inhibits proliferation in human colorectal carcinoma cells by inducing G1/S-phase cell cycle arrest and apoptosis through caspase/cyclin-CDK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol in combination with other dietary polyphenols concomitantly enhances antiproliferation and UGT1A1 induction in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Carasiphenol C vs. Other Stilbenoid Tetramers: A Comparative Analysis of Bioactivity
Stilbenoid tetramers, a class of polyphenolic compounds derived from the polymerization of resveratrol (B1683913) units, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of Carasiphenol C, a stilbenoid tetramer isolated from Caragana sinica, against other notable stilbenoid tetramers such as hopeaphenol, vaticanol C, and vitisin B. The comparison focuses on their antioxidant, anti-inflammatory, anticancer, antiviral, and hypoglycemic properties, supported by available experimental data.
Comparative Biological Activity
The biological efficacy of these complex molecules varies depending on their specific structures. The following tables summarize the available quantitative data (IC50 values) for this compound and other selected stilbenoid tetramers across different biological assays. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Antiviral Activity
This compound has demonstrated notable antiviral properties. The table below compares its efficacy with that of other stilbenoid tetramers for which antiviral data is available.
| Compound | Virus | Cell Line | IC50 (µM) |
| This compound (as Carastilphenol D) | Respiratory Syncytial Virus (RSV) | Hep-2 | 33.3[1] |
| This compound (as Carastilphenol C) | Coxsackie virus B3 (CVB3) | Vero | 19.2[1] |
| Hopeaphenol | SARS-CoV-2 (USA-WA1/2020) | Vero-E6 | 10.2 - 23.4 (EC50)[2][3] |
| Vaticanol B | SARS-CoV-2 (B.1.1.7) | Vero-E6 | 32.4 (EC50) |
Hypoglycemic Activity
The potential of stilbenoid tetramers in managing blood glucose levels has been investigated through their inhibition of key digestive enzymes like α-glucosidase.
| Compound | Assay | IC50 (µM) |
| This compound derivative | α-glucosidase inhibition | 0.1 - 0.4 |
| Hopeaphenol | yeast α-glucosidase inhibition | 18.30 |
| Vitisin B | yeast α-glucosidase inhibition | 1.02 |
| Vaticanol B | human salivary α-amylase inhibition | 5.3 |
| Vaticanol B | human pancreatic α-amylase inhibition | 6.1 |
Antioxidant Activity
| Compound | Assay | IC50 (µM) |
| Caragasinin A (from C. sinica) | DPPH radical scavenging | 34.7 |
| Caraphenol B (from C. sinica) | DPPH radical scavenging | 89.1 |
| Vitisin B | DPPH radical scavenging | ~82 |
Anti-inflammatory Activity
The anti-inflammatory potential of stilbenoid tetramers is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
| Compound | Assay | Cell Line | IC50 (µM) |
| Vitisin B | Nitric oxide production inhibition | BV-2 microglia | 4.7 |
| Extract of C. sinica root | - | - | Showed significant reduction in pro-inflammatory cytokines (TNF-α, IL-6) |
Anticancer Activity
Several stilbenoid tetramers have exhibited potent cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Vaticanol C | SW480 (colon cancer) | Lower than resveratrol (specific IC50 not stated) |
| Vaticanol C | HL60 (leukemia) | 4-7 times more potent than resveratrol (specific IC50 not stated) |
| Caragaphenol A (from C. sinica) | AGS (gastric cancer) | 5.80 |
| Caragaphenol A (from C. sinica) | MKN-45 (gastric cancer) | 8.66 |
Signaling Pathways and Experimental Workflows
The biological activities of stilbenoid tetramers are often mediated through their interaction with various cellular signaling pathways. Furthermore, understanding the experimental workflows is crucial for interpreting the presented data.
Key Signaling Pathways
Stilbenoids are known to modulate several key signaling pathways involved in inflammation and cell survival, including the NF-κB and PI3K/Akt pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for common in vitro assays used to evaluate the biological activities of these compounds.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) (e.g., 0.1 mM). The test compounds (stilbenoid tetramers) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a series of concentrations.
-
Reaction Mixture : In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the test compound.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the stilbenoid tetramers and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (solvent).
-
MTT Addition : After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation : The cell viability is expressed as a percentage of the control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates.
-
Reagent Preparation : A solution of α-glucosidase (from Saccharomyces cerevisiae or other sources) and a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). The test compounds are dissolved in a solvent to prepare various concentrations.
-
Enzyme-Inhibitor Incubation : The α-glucosidase solution is pre-incubated with different concentrations of the stilbenoid tetramers for a short period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation : The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Incubation : The reaction mixture is incubated for a defined time (e.g., 20-30 minutes) at 37°C. The α-glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product.
-
Reaction Termination : The reaction is stopped by adding a basic solution, such as sodium carbonate (Na2CO3).
-
Measurement : The absorbance of the produced p-nitrophenol is measured at 405 nm using a microplate reader.
-
Calculation : The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined from the dose-response curve. Acarbose is often used as a positive control.
Conclusion
This compound and other stilbenoid tetramers represent a promising class of natural compounds with a wide spectrum of biological activities. While the available data suggests that this compound possesses significant antiviral and hypoglycemic potential, a direct and comprehensive comparison with other tetramers across all biological fronts is challenging due to the lack of standardized, comparative studies. Hopeaphenol, vaticanol C, and vitisin B have demonstrated potent antioxidant, anti-inflammatory, and anticancer effects in various in vitro and in vivo models. The inhibitory mechanisms often involve the modulation of key signaling pathways such as NF-κB and PI3K/Akt. Further research, particularly head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of this compound and its counterparts for future drug development endeavors.
References
- 1. Hypoglycemic oligostilbenes from the stems of Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-α-glucosidase and Anti-dipeptidyl Peptidase-IV Activities of Extracts and Purified Compounds from Vitis thunbergii var. taiwaniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition effect of Caragana sinica root extracts on Osteoarthritis through MAPKs, NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Carasiphenol C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of Carasiphenol C, a phenolic compound. The objective is to offer a framework for the cross-validation of these methods, ensuring data accuracy, reliability, and consistency across different analytical platforms. The information presented is based on established methodologies for the analysis of phenolic compounds and serves as a valuable resource for method development, validation, and transfer.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique for this compound quantification is critical and depends on various factors, including the required specificity, sensitivity, sample throughput, and available instrumentation. The most common and suitable methods for analyzing phenolic compounds like this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of these analytical methods for the quantification of phenolic compounds. It is important to note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV-Visible (UV-Vis) Spectrophotometry |
| Principle | Separation based on analyte's affinity for stationary and mobile phases, followed by UV detection. | Separation by HPLC followed by mass analysis, providing high selectivity and sensitivity. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High (can separate from structurally similar impurities).[1] | Very High (mass-to-charge ratio provides an additional dimension of separation). | Lower (potential for interference from other absorbing compounds).[1] |
| Linearity (R²) | > 0.999[1] | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 100 ng/L (with derivatization) | Dependent on molar absorptivity, typically in the µg/mL range. |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | 0.1 - 200 ng/L (with derivatization) | Dependent on molar absorptivity, typically in the µg/mL range. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the discussed analytical techniques, adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the precise quantification of this compound and its separation from potential impurities.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or other suitable buffer components.
-
This compound reference standard.
-
Sample diluent (e.g., 50:50 Methanol:Water).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 280 nm for phenolic compounds).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis and confirmation.
-
Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
-
Reagents and Materials:
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
-
This compound reference standard.
-
-
Chromatographic and MS Conditions:
-
Mobile Phase: Similar to HPLC, using LC-MS grade solvents. A faster gradient can be employed due to the higher efficiency of the UPLC system.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for phenolic compounds.
-
MS Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.
-
-
Standard and Sample Preparation:
-
Preparation is similar to the HPLC method, but lower concentrations are typically used due to the higher sensitivity of the MS detector.
-
-
Validation Parameters:
-
The method should be validated for the same parameters as HPLC, with special attention to matrix effects which can influence ionization efficiency.
-
UV-Visible Spectrophotometry
This method is simpler and faster, suitable for the quantification of this compound in samples with minimal interfering substances.
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
-
Reagents and Materials:
-
Ethanol or methanol (spectroscopic grade).
-
This compound reference standard.
-
-
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Dissolve this compound in the chosen solvent and scan the UV-Vis spectrum to determine the λmax.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to a concentration that results in an absorbance reading within the linear range of the calibration curve.
-
-
Quantification: Measure the absorbance of the standards and samples at the λmax. Construct a calibration curve of absorbance versus concentration and determine the concentration of this compound in the sample.
-
-
Validation Parameters:
-
The method should be validated for linearity, range, accuracy, precision, LOD, and LOQ.
-
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, a primary method (e.g., HPLC) and a secondary or alternative method (e.g., UV-Vis Spectrophotometry).
Caption: Workflow for the cross-validation of two analytical methods.
References
Carasiphenol C: Unraveling the Bioactivity of a Novel Phenolic Compound
Currently, there is a notable absence of publicly available scientific literature detailing the in vitro and in vivo bioactivity of Carasiphenol C. Extensive searches of established research databases have not yielded specific studies on this particular compound. Therefore, a direct comparison of its biological effects in laboratory versus living organism models is not possible at this time.
This guide aims to provide a framework for the future evaluation of this compound, outlining the standard experimental protocols and data presentation that would be required for a comprehensive comparison of its in vitro and in vivo activities. As research on this novel compound emerges, this document can serve as a template for organizing and interpreting the findings for researchers, scientists, and drug development professionals.
Future Directions: A Proposed Roadmap for Investigating this compound
To elucidate the therapeutic potential of this compound, a systematic investigation into its biological activities is necessary. The following sections detail the hypothetical experimental workflows and data that would be crucial for a thorough analysis.
Table 1: Hypothetical In Vitro Bioactivity Profile of this compound
This table illustrates the type of quantitative data that would be generated from initial in vitro screening to determine the biological effects of this compound on cultured cells.
| Assay Type | Cell Line | Endpoint | IC50 / EC50 (µM) | Key Findings |
| Cytotoxicity | Cancer Cell Line (e.g., MCF-7) | Cell Viability | Data Pending | Data Pending |
| Anti-inflammatory | Macrophage Cell Line (e.g., RAW 264.7) | Nitric Oxide Production | Data Pending | Data Pending |
| Antioxidant | Neuronal Cell Line (e.g., SH-SY5Y) | Reactive Oxygen Species (ROS) Levels | Data Pending | Data Pending |
| Enzyme Inhibition | Target-specific assay | Enzyme Activity | Data Pending | Data Pending |
Table 2: Hypothetical In Vivo Bioactivity Profile of this compound
Following promising in vitro results, in vivo studies in animal models would be the next logical step. This table outlines the kind of data that would be collected to assess the compound's efficacy and safety in a living organism.
| Animal Model | Disease Model | Treatment Regimen | Efficacy Endpoint | Key Findings |
| Mouse | Xenograft Tumor Model | Data Pending | Tumor Volume Reduction (%) | Data Pending |
| Rat | Carrageenan-induced Paw Edema | Data Pending | Edema Inhibition (%) | Data Pending |
| Zebrafish | Oxidative Stress Model | Data Pending | Survival Rate (%) | Data Pending |
Prospective Experimental Protocols
Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. The following are examples of standard protocols that would be employed to investigate the bioactivity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment Administration: Administer this compound or a vehicle control to the mice via a specified route (e.g., oral gavage) and schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Calculate the percentage of tumor growth inhibition.
Visualizing Potential Mechanisms of Action
While the specific signaling pathways affected by this compound are unknown, diagrams are a powerful tool for illustrating hypothetical mechanisms. The following Graphviz diagrams depict common signaling pathways that are often modulated by phenolic compounds in the context of cancer and inflammation.
Caption: A generalized diagram of a potential signaling pathway that could be modulated by this compound.
Caption: A simplified workflow illustrating the progression from in vitro to in vivo studies in drug discovery.
As research into this compound progresses, this guide will be updated to reflect the available data, providing a valuable resource for the scientific community. The objective comparison of its in vitro and in vivo bioactivities will be paramount in determining its potential as a future therapeutic agent.
A Comparative Analysis of the Antioxidant Capacity of Polyphenols: Featuring Carasiphenol C in the Context of Carob Extracts
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacity of various polyphenols. While direct quantitative data for Carasiphenol C is not available in the current body of scientific literature, this document summarizes the antioxidant potential of extracts from its natural source, the carob (Ceratonia siliqua), and presents a detailed comparison with well-studied polyphenols: quercetin, catechin, and resveratrol (B1683913).
Introduction
Polyphenols are a large and diverse group of naturally occurring compounds in plants, renowned for their antioxidant properties. These properties are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This guide focuses on a comparative assessment of the antioxidant capacity of several key polyphenols. A particular point of interest is this compound, a phenolic compound isolated from carob. Due to the nascent stage of research on this specific compound, we will contextualize its potential antioxidant activity by examining data from carob extracts, which are rich in a variety of polyphenols, including this compound. This will be compared against the established antioxidant capacities of quercetin, catechin, and resveratrol, for which a wealth of experimental data exists.
Comparative Antioxidant Capacity: A Tabular Overview
The antioxidant capacity of a compound can be evaluated using various assays, with 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) being among the most common. These assays measure the ability of an antioxidant to neutralize specific free radicals. The results are often expressed as IC50 values (the concentration of the antioxidant required to inhibit 50% of the radical) or as Trolox Equivalents (TE), which compares the antioxidant capacity of the substance to that of Trolox, a water-soluble vitamin E analog.
Disclaimer: The following table presents data for carob extracts as a proxy for the potential antioxidant environment of this compound. Direct comparisons of this compound with other polyphenols should be made with caution until specific data for the isolated compound becomes available.
| Compound/Extract | DPPH Assay | ABTS Assay | ORAC Assay |
| Carob (Ceratonia siliqua) Leaf Extract | 0.50–0.58 mmol TE/g[1] | - | - |
| Quercetin | IC50: 1.89 ± 0.33 µg/mL[2] | IC50: 1.89 ± 0.33 µg/mL[2] | 23.12 µmol TE/g[1] |
| Catechin | IC50: 3.12 ± 0.51 µg/mL[2] | IC50: 3.12 ± 0.51 µg/mL | - |
| Resveratrol | - | - | 23.12 µmol TE/g |
Note: IC50 values are inversely proportional to antioxidant activity (a lower IC50 indicates higher activity). TEAC and ORAC values are directly proportional to antioxidant activity (a higher value indicates higher activity). The data presented is sourced from various studies and experimental conditions may differ.
Experimental Methodologies
A clear understanding of the experimental protocols is essential for the interpretation and comparison of antioxidant capacity data. Below are detailed methodologies for the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the concentration of the antioxidant.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.
-
A specific volume of the DPPH solution is added to the test compound and standard solutions.
-
The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. When an antioxidant is added, it reduces the ABTS•+ back to its colorless neutral form. The reduction in absorbance at a specific wavelength (e.g., 734 nm) is proportional to the antioxidant concentration.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.
-
A specific volume of the diluted ABTS•+ solution is added to the test compound and standard solutions.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body.
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is used to generate the radicals. In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe. In the presence of an antioxidant, the antioxidant scavenges the peroxyl radicals, thus protecting the fluorescent probe from oxidation and preserving its fluorescence.
Protocol:
-
A solution of the fluorescent probe (e.g., fluorescein) is prepared in a phosphate (B84403) buffer (pH 7.4).
-
Solutions of the test compound, a standard (Trolox), and a blank are prepared.
-
The fluorescent probe solution, along with the test compound, standard, or blank, are added to the wells of a microplate and pre-incubated at 37°C.
-
The AAPH solution is added to each well to initiate the reaction.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC of the sample is calculated by subtracting the AUC of the blank.
-
The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.
Signaling Pathways and Experimental Workflows
The antioxidant effects of polyphenols are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
General Antioxidant Assay Workflow
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.
Caption: A simplified workflow for DPPH and ABTS antioxidant capacity assays.
Nrf2-ARE Signaling Pathway
A key mechanism by which polyphenols exert their antioxidant effects at the cellular level is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Caption: Polyphenols can activate the Nrf2-ARE pathway to boost cellular antioxidant defenses.
Conclusion
While the direct antioxidant capacity of the isolated compound this compound remains to be elucidated, the available data on carob extracts suggest a promising antioxidant potential, likely attributable to its complex mixture of polyphenols. In comparison, established polyphenols like quercetin, catechin, and resveratrol have demonstrated potent antioxidant activities in various in vitro assays. Future research focusing on the isolation and characterization of this compound is warranted to fully understand its specific contribution to the antioxidant properties of carob and its potential applications in health and wellness. The standardized methodologies and understanding of underlying signaling pathways presented in this guide offer a framework for such future investigations.
References
Navigating the Uncharted Territory of Carasiphenol C: A Call for Foundational Research
Despite a comprehensive search of publicly available scientific literature, specific data on the structure-activity relationship (SAR) of Carasiphenol C and its analogs remains elusive. This notable absence of information in the scientific domain prevents the creation of a detailed comparative guide as initially requested. The scientific community has yet to publish in-depth studies on this particular compound, leaving its biological activities, signaling pathways, and the therapeutic potential of its derivatives largely unexplored.
The current body of research extensively covers the broader class of polyphenolic compounds, to which this compound may belong. These studies highlight the significant anti-cancer, anti-inflammatory, and neuroprotective properties of many polyphenols.[1][2][3][4] However, without specific data on this compound, any discussion of its SAR would be purely speculative.
To facilitate future research and provide a framework for when data on this compound becomes available, we present a generalized template for a comparative guide. This includes the proposed structure for data presentation and examples of the requested visualizations.
Future Data Presentation: A Proposed Structure
Once experimental data is available, we recommend the following tabular format for a clear and concise comparison of this compound analogs.
Table 1: In Vitro Anti-Cancer Activity of this compound Analogs
| Compound | Modification from this compound | Cell Line | IC₅₀ (µM) |
| This compound | - | MCF-7 | Data N/A |
| Analog 1 | e.g., Hydroxylation at C-5 | MCF-7 | Data N/A |
| Analog 2 | e.g., Methylation of phenol (B47542) group | MCF-7 | Data N/A |
| Doxorubicin (Control) | - | MCF-7 | Data N/A |
Table 2: Anti-Inflammatory Activity of this compound Analogs
| Compound | Assay | Target | IC₅₀ (µM) or % Inhibition |
| This compound | e.g., COX-2 Inhibition | COX-2 | Data N/A |
| Analog 1 | e.g., COX-2 Inhibition | COX-2 | Data N/A |
| Analog 2 | e.g., COX-2 Inhibition | COX-2 | Data N/A |
| Celecoxib (Control) | e.g., COX-2 Inhibition | COX-2 | Data N/A |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols are crucial for the reproducibility of scientific findings. When research on this compound is published, the following sections should be meticulously detailed.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and its analogs for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Cyclooxygenase (COX-2) Inhibition Assay
-
Enzyme Preparation: Purify recombinant human COX-2 enzyme.
-
Assay Reaction: In a 96-well plate, combine the enzyme, arachidonic acid (substrate), and various concentrations of the test compounds.
-
PGE₂ Measurement: Incubate the reaction mixture and then measure the production of prostaglandin (B15479496) E₂ (PGE₂) using an ELISA kit.
-
Data Analysis: Determine the IC₅₀ values for COX-2 inhibition.
Mandatory Visualizations: A Template for Future Discoveries
The following diagrams, created using the DOT language, illustrate the type of visualizations that would be invaluable in a future guide on this compound, once the relevant signaling pathways and experimental workflows are elucidated.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a this compound analog.
The absence of specific data on this compound underscores a significant gap in the field of natural product chemistry and pharmacology. The templates and generalized protocols provided here are intended to serve as a valuable resource for researchers who will pioneer the exploration of this potentially important compound. Further investigation is strongly encouraged to uncover the structure-activity relationships of this compound analogs and to determine their therapeutic promise.
References
- 1. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Role of Natural Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Carasiphenol C and Its Glycosides
For Researchers, Scientists, and Drug Development Professionals
Unveiling Carasiphenol C
This compound is a polyphenolic compound with the chemical formula C₄₂H₃₂O₉. Its complex structure, identified in the PubChem database, suggests a formidable therapeutic potential, likely exhibiting antioxidant and other biological activities characteristic of polyphenols.[1][2][3][4]
Chemical Structure of this compound:
-
Molecular Formula: C₄₂H₃₂O₉
-
Molecular Weight: 680.7 g/mol
-
IUPAC Name: (1R,4R,5R,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.0²,¹⁰.0³,⁷.0¹³,¹⁸]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol[1]
The Impact of Glycosylation: A General Perspective
Glycosylation, the enzymatic process of attaching a carbohydrate (glycan) to another molecule, can significantly modify the parent molecule's properties. In the context of polyphenols like this compound, the formation of glycosides can lead to:
-
Increased Solubility: The hydrophilic nature of the sugar moiety generally enhances the water solubility of the aglycone (the non-sugar part, in this case, this compound).
-
Enhanced Stability: Glycosylation can protect the phenolic hydroxyl groups from oxidation, thereby increasing the molecule's stability.
-
Altered Bioavailability: The glycoside's ability to be absorbed, distributed, metabolized, and excreted can be vastly different from the aglycone. C-glycosides, where the sugar is linked via a C-C bond, are notably more resistant to enzymatic hydrolysis in the digestive tract compared to O-glycosides (C-O bond), potentially leading to higher bioavailability.
-
Modulated Biological Activity: The sugar moiety can influence the molecule's interaction with biological targets, sometimes acting as a prodrug that releases the active aglycone at the site of action.
Comparative Data: this compound (Aglycone) vs. Hypothetical Glycosides
Due to the absence of specific experimental data for this compound glycosides, the following table presents a generalized comparison based on established principles of phenolic glycosylation.
| Feature | This compound (Aglycone) | This compound Glycosides (Hypothetical) |
| Solubility | Lower in aqueous solutions | Higher in aqueous solutions |
| Metabolic Stability | Susceptible to enzymatic degradation (e.g., oxidation) | Generally more stable; C-glycosides are highly resistant to hydrolysis |
| Bioavailability | Variable, may be limited by poor solubility and metabolism | Potentially improved, especially for C-glycosides which are more stable in the gut |
| Antioxidant Activity | Potentially high due to free hydroxyl groups | May be lower in vitro if hydroxyl groups are involved in the glycosidic bond, but could be high in vivo upon hydrolysis to the aglycone |
| Cellular Uptake | Passive diffusion may be predominant | May involve specific glucose transporters, potentially leading to targeted uptake in certain cells |
Experimental Protocols for Comparative Analysis
To empirically compare this compound and its glycosides, a series of in vitro and in vivo experiments would be essential.
Antioxidant Activity Assessment
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare methanolic solutions of this compound and its glycosides at various concentrations.
-
Add 100 µL of each sample solution to 100 µL of a 0.2 mM DPPH solution in a 96-well plate.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox would be used as a positive control.
-
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the oxidative degradation of a fluorescent probe after being mixed with free radical generators. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Stability Assays
-
In Vitro Digestive Stability:
-
Incubate this compound and its glycosides in simulated gastric fluid (SGF, pH 1.2) for 2 hours.
-
Subsequently, incubate in simulated intestinal fluid (SIF, pH 6.8) for a further 2-4 hours.
-
Analyze the samples at different time points using HPLC to quantify the remaining parent compound.
-
-
Plasma Stability Assay:
-
Incubate the compounds with fresh plasma from a relevant species (e.g., human, rat) at 37°C.
-
Collect aliquots at various time intervals.
-
Precipitate plasma proteins and analyze the supernatant by LC-MS/MS to determine the rate of degradation.
-
Cell-Based Assays
-
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and its glycosides for 24-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):
-
Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
After 24 hours, measure the nitric oxide production in the culture medium using the Griess reagent.
-
Signaling Pathway Modulation
Polyphenols are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, a common target for polyphenolic compounds is the NF-κB signaling pathway , a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound and its glycosides.
This diagram illustrates how pro-inflammatory stimuli like LPS can activate the NF-κB pathway, leading to the transcription of inflammatory genes. Polyphenols such as this compound are often investigated for their potential to inhibit this pathway, for instance, by preventing the activation of the IKK complex.
References
Validating the Purity of Commercially Available Carasiphenol C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity and characterization of investigational compounds are paramount. This guide provides a comparative framework for validating the purity of commercially available Carasiphenol C, a stilbenoid with potential neuroprotective properties. We present detailed experimental protocols for purity assessment and compare its potential efficacy with other well-researched neuroprotective agents.
This compound, a complex stilbenoid, has garnered interest within the scientific community for its potential therapeutic applications. As with any commercially sourced compound, rigorous purity validation is a critical first step in ensuring the reliability and reproducibility of experimental results. This guide outlines the essential analytical techniques and provides a comparative analysis against established neuroprotective compounds, resveratrol (B1683913) and curcumin (B1669340).
Purity Assessment of this compound
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and identify potential impurities. Commercial suppliers of this compound typically claim a purity of ≥98%, which should be independently verified.
Table 1: Purity Analysis of this compound
| Analytical Technique | Parameter | Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity (by peak area %) | ≥ 98.0% |
| Retention Time (t R ) | Consistent with reference standard | |
| ¹H-NMR Spectroscopy | Chemical Shifts (δ) and Coupling Constants (J) | Consistent with the established structure of this compound |
| Mass Spectrometry (LC-MS) | [M-H]⁻ | Expected: 679.1923 m/z |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Quantification
This protocol outlines a reverse-phase HPLC method suitable for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase composition (90:10 A:B) to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.
¹H-NMR Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to detect the presence of any proton-containing impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
Sample Preparation:
Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
Data Analysis:
The obtained ¹H-NMR spectrum should be compared with a reference spectrum of this compound. The chemical shifts, signal integrations, and coupling constants should be consistent with the assigned structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
LC-MS is employed to confirm the molecular weight of this compound and to identify any potential impurities by their mass-to-charge ratio.
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for phenolic compounds.
-
Chromatographic Conditions: The same HPLC method as described above can be used.
Data Analysis:
The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ of this compound at an m/z of approximately 679.1923.
Comparative Analysis with Alternative Neuroprotective Compounds
This compound belongs to the stilbenoid class of polyphenols, which are known for their neuroprotective effects.[1][2][3] A comparison with other well-studied neuroprotective compounds like resveratrol and curcumin can provide context for its potential therapeutic efficacy. The neuroprotective mechanisms of these compounds often involve the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis.[4][5]
Table 2: Comparison of Neuroprotective Compounds
| Compound | Class | Proposed Neuroprotective Mechanisms | Key Signaling Pathways |
| This compound | Stilbenoid | Antioxidant, Anti-inflammatory, Anti-apoptotic (Hypothesized based on class) | Likely involves PI3K/Akt, SIRT1, Nrf2 pathways |
| Resveratrol | Stilbenoid | Antioxidant, Anti-inflammatory, Sirtuin activation | PI3K/Akt, SIRT1, Nrf2, NF-κB |
| Curcumin | Curcuminoid | Antioxidant, Anti-inflammatory, Anti-protein aggregation | Nrf2, NF-κB, PI3K/Akt |
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway [agris.fao.org]
Benchmarking Carasiphenol C activity against known enzyme inhibitors
A comprehensive search for the biological and enzyme inhibitory activities of Carasiphenol C has yielded no specific data for this compound. Consequently, a direct comparison with known enzyme inhibitors, as initially requested, cannot be provided at this time.
Initial research efforts aimed to identify the target enzymes of this compound and gather quantitative data on its inhibitory potency (e.g., IC50, Ki values). This would have been followed by a comparative analysis against established inhibitors of the same targets. However, the absence of any published experimental data on this compound in scientific literature precludes the execution of this comparative study.
While information on this compound is not available, the broader search did yield information on the enzyme inhibitory properties of other natural compounds. For instance, studies on polyphenols from Cistus parviflorus have demonstrated their potential as antioxidants and α-glucosidase inhibitors. Similarly, research on secondary metabolites from the fungus Trichoderma harzianum has revealed a variety of bioactive compounds with cytotoxic and antimicrobial properties. These examples highlight the common methodologies used to assess and compare the enzymatic activities of natural products.
To proceed with a comparison guide as requested, information on the specific biological target and inhibitory activity of this compound is required. Should such data become available, a thorough benchmarking study could be conducted. This would involve:
-
Data Compilation: Gathering quantitative metrics of inhibition for both this compound and reference inhibitors.
-
Experimental Protocol Detailing: Outlining the specific assays used to determine the inhibitory activities.
-
Visualization: Creating diagrams of experimental workflows and any relevant biological pathways.
At present, without foundational data on this compound, the development of the requested "Publish Comparison Guides" is not feasible. We recommend preliminary experimental investigation to determine the biological activity of this compound to enable future comparative analysis.
Safety Operating Guide
Essential Guide to the Safe Disposal of Carasiphenol C
Disclaimer: No specific Safety Data Sheet (SDS) for Carasiphenol C is readily available. The following procedures are based on established best practices for the handling and disposal of general phenolic compounds and other hazardous research chemicals. Researchers must conduct a risk assessment and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound: Key Data
While a comprehensive toxicological profile for this compound is not available, its basic chemical properties are listed below. Phenolic compounds as a class are known to be toxic and corrosive.
| Property | Value |
| Molecular Formula | C₄₂H₃₂O₉ |
| Molecular Weight | 680.7 g/mol |
Detailed Disposal Protocol for this compound
This protocol outlines the step-by-step process for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Due to the hazardous nature of phenolic compounds, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical splash goggles and a face shield must be worn.[1]
-
Hand Protection: Double-gloving is recommended. Use nitrile gloves for incidental contact. For direct or prolonged contact, wear heavy-duty gloves such as butyl rubber or neoprene.[1][2]
-
Body Protection: A fully buttoned, long-sleeved lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[1][2]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as used weighing papers, contaminated gloves, and pipette tips, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Do not mix with non-hazardous or biological waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction residues and rinsing solutions from cleaning contaminated glassware, in a designated, shatter-proof container.
-
The first rinse of any contaminated glassware must be collected as hazardous waste.
-
Ensure the waste container is chemically compatible with phenols and any solvents used.
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
-
Labeling and Storage
Accurate labeling and proper storage are critical for safety and regulatory compliance.
-
Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include the full chemical name ("this compound"), the concentration, and a clear indication of the hazards (e.g., "Toxic," "Corrosive"). Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.
-
Keep waste containers tightly closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Use secondary containment, such as a plastic tub, to capture any potential leaks.
-
Disposal Procedure
-
Never dispose of this compound down the drain or in the regular trash. Phenolic compounds are toxic to aquatic life and can damage plumbing systems.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The ultimate disposal method for phenolic compounds is typically high-temperature incineration at a licensed facility.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
Secure the area to prevent unauthorized entry.
-
If the spill is small and you are trained to handle it:
-
Don the appropriate PPE.
-
Contain the spill using a chemical spill kit with an absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb large quantities of phenolic compounds.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS or emergency response team immediately.
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the safe disposal of this compound waste.
Caption: A workflow diagram for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Carasiphenol C
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Carasiphenol C, a phenolic compound. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Due to its phenolic nature, this compound requires stringent safety measures to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE and engineering controls. Phenol (B47542) can cause chemical burns and has moderate systemic toxicity. It is readily absorbed through the skin, and this can have an anesthetic effect, meaning burns may not be immediately painful.
| Equipment | Specifications | Purpose |
| Gloves | For concentrations >70%, butyl rubber, Viton, Barrier, or Silver Shield gloves are recommended. For short-term work with lower concentrations, neoprene or polyvinyl alcohol gloves with a thickness >0.3 mm are suitable.[1] Double gloving is a good practice.[2][3] Nitrile gloves are generally not recommended for prolonged contact with phenol.[1] | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and/or a face shield must be worn, especially when there is a potential for splashes.[2] | To protect eyes from splashes and permanent injury. |
| Body Protection | A fully buttoned lab coat worn over long pants and closed-toe shoes is mandatory. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat. | To protect the skin from accidental spills. |
| Engineering Controls | All work with this compound, including the preparation of solutions, should be conducted in a certified chemical fume hood. | To prevent inhalation of vapors or aerosols. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Before handling, ensure that an appropriate spill kit is readily available.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.
-
Prepare a designated work area within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
When weighing the solid compound, do so within the fume hood to avoid inhaling any dust particles.
-
If preparing a solution, add this compound to the solvent slowly to avoid splashing.
-
Keep all containers with this compound tightly closed when not in use.
3. Centrifugation:
-
If centrifugation is required, use sealed safety cups to contain any potential aerosols that could be generated.
4. Post-Handling and Cleanup:
-
After handling, wipe down the work area in the fume hood with an appropriate decontaminant.
-
Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
5. First Aid Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Polyethylene glycol 300 or 400 (PEG 300 or PEG 400) is recommended for treating phenol burns. Remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Collect all waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Solid waste (e.g., contaminated gloves, paper towels) should be collected separately from liquid waste.
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Disposal Procedure:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
